Product packaging for Alk 5 Inhibitor II Hydrochloride(Cat. No.:)

Alk 5 Inhibitor II Hydrochloride

Cat. No.: B1155530
M. Wt: 323.78
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The Transforming Growth Factor-beta (TGF-β) Signaling Pathway: A Research Overview

The TGF-β signaling pathway is a highly conserved and complex system that transmits signals from the cell's exterior to the nucleus, ultimately modulating gene expression. wikipedia.orgnih.gov

The initiation of TGF-β signaling occurs when a TGF-β superfamily ligand binds to a type II receptor on the cell surface. wikipedia.orgyoutube.com This binding event recruits and forms a hetero-tetrameric complex with a type I receptor, such as ALK5. patsnap.comwikipedia.org The constitutively active type II receptor then phosphorylates the type I receptor within its glycine-serine-rich (GS) domain, leading to the activation of the type I receptor's kinase activity. wikipedia.orgyoutube.com

This activated type I receptor, in turn, phosphorylates specific downstream effector proteins called receptor-regulated Smads (R-Smads). patsnap.comcellsignal.com The TGF-β branch of the pathway primarily utilizes Smad2 and Smad3. cellsignal.com Once phosphorylated, these R-Smads form a complex with a common mediator Smad (Co-Smad), Smad4. patsnap.comcellsignal.com This entire complex then translocates into the nucleus, where it acts as a transcription factor, binding to specific DNA sequences and regulating the expression of target genes. cellsignal.comsinobiological.com

Beyond the canonical Smad-dependent pathway, TGF-β signaling can also activate Smad-independent pathways, including the Erk, SAPK/JNK, and p38 MAPK pathways, adding another layer of complexity to its regulatory functions. cellsignal.comfrontiersin.org

The TGF-β signaling pathway is integral to maintaining tissue homeostasis throughout an organism's life. nih.govnumberanalytics.com It plays a crucial role in embryonic development, wound healing, and the regulation of the immune system. sinobiological.comnih.gov The pathway's influence extends to controlling cell proliferation, differentiation, migration, and apoptosis. wikipedia.orgnih.gov

However, the multifaceted nature of TGF-β signaling means its dysregulation can contribute to a wide range of pathologies. nih.gov In the context of cancer, TGF-β can have a dual role. In the early stages, it often acts as a tumor suppressor by inhibiting cell growth. nih.gov However, in advanced cancers, it can switch to promoting tumor progression, invasion, and metastasis. patsnap.comnih.gov Elevated levels of TGF-β are often associated with a poor prognosis in various cancers. patsnap.com

Furthermore, aberrant TGF-β signaling is a key driver of fibrotic diseases, such as idiopathic pulmonary fibrosis, liver cirrhosis, and renal fibrosis, by promoting the excessive deposition of extracellular matrix components. patsnap.comnih.gov It is also implicated in the pathogenesis of cardiovascular conditions like hypertension and atherosclerosis. patsnap.com

Activin Receptor-like Kinase 5 (ALK5) as a Key Component of TGF-β Signaling

ALK5, also known as Transforming Growth Factor-beta Receptor 1 (TGFBR1), is a central figure in the TGF-β signaling cascade. sinobiological.comgosset.ai It serves as the primary type I receptor for TGF-β ligands. patsnap.com

Upon activation by the type II receptor, ALK5's intrinsic serine/threonine kinase activity is unleashed. patsnap.combpsbioscience.com Its primary and most well-characterized substrates are the receptor-regulated Smads, specifically Smad2 and Smad3. patsnap.comnih.gov The phosphorylation of these Smad proteins by ALK5 is a critical step that initiates their nuclear translocation and subsequent regulation of gene expression. cellsignal.comsinobiological.com The kinase activity of ALK5 is ATP-dependent, and inhibitors often target this ATP-binding site. nih.govselleckchem.com

The TGF-β superfamily includes a variety of ligands and receptors, leading to a complex web of interactions and signaling outcomes. frontiersin.org While ALK5 is the primary receptor for TGF-β-induced Smad2/3 phosphorylation, other type I receptors, known as Activin Receptor-Like Kinases (ALKs), mediate different signals. For instance, ALK1, ALK2, and ALK3 are typically associated with the Bone Morphogenetic Protein (BMP) pathway and lead to the phosphorylation of Smad1, Smad5, and Smad9. nih.govrupress.org

Interestingly, there is evidence of cross-talk between these pathways. In certain cellular contexts, such as primary chondrocytes, TGF-β1 can induce the phosphorylation of both Smad2/3 and Smad1/5, and this process appears to be dependent on ALK5 kinase activity. nih.govnih.gov Furthermore, ALK5 can interact with other signaling pathways, such as the Wnt canonical pathway, through molecules like casein kinase 2α (CK2α). nih.gov This intricate cross-talk highlights the complexity of cellular signaling networks and the potential for broad effects when targeting a central node like ALK5. youtube.comyoutube.com

Rationale for ALK5 Inhibition in Disease Pathogenesis: A Research Perspective

Given the central role of ALK5 in mediating the often-pathological effects of TGF-β, its inhibition presents a compelling therapeutic strategy for a variety of diseases. patsnap.comnih.gov In cancer, blocking ALK5 can potentially thwart the pro-tumorigenic effects of TGF-β, thereby hindering tumor progression and metastasis. patsnap.comnih.gov

In fibrotic diseases, where excessive TGF-β activity drives the accumulation of scar tissue, ALK5 inhibitors have shown promise in preclinical models by reducing the deposition of extracellular matrix. nih.govnih.gov For example, in animal models of liver fibrosis, an ALK5 inhibitor was shown to protect against disease progression. nih.gov Similarly, in models of myelofibrosis, ALK5 inhibition reversed the fibrotic characteristics of mesenchymal stromal cells. nih.govnih.gov

Research also suggests a role for ALK5 in other conditions. In pulmonary arterial hypertension, abnormal ALK5 signaling may contribute to the proliferation of vascular smooth muscle cells, and inhibition of ALK5 has shown therapeutic potential in preclinical models. nih.govsigmaaldrich.com Furthermore, ALK5 signaling has been implicated in neurogenesis and functional recovery after cerebral ischemia, suggesting its modulation could be a target for neurological conditions. nih.govnih.gov The development of selective ALK5 inhibitors continues to be an active area of research, with the goal of providing new therapeutic options for these challenging diseases. nih.gov

Implication of Aberrant ALK5 Activity in Fibrotic Diseases

Dysregulated TGF-β signaling is a key driver in the pathogenesis of fibrotic diseases, which are characterized by the excessive accumulation of extracellular matrix (ECM) components, leading to tissue scarring and organ dysfunction. patsnap.com Elevated TGF-β activity promotes the activation of fibroblasts and their differentiation into myofibroblasts, the primary cell type responsible for ECM production. pharmaceuticalonline.com This process is central to the development of fibrosis in various organs.

Pulmonary Fibrosis: In conditions like idiopathic pulmonary fibrosis, elevated levels of TGF-β are found in lung tissue. karger.com Preclinical studies using small-molecule ALK5 inhibitors, such as SD-208 and SB-525334, have demonstrated a reduction in myofibroblast proliferation and type I collagen deposition in rodent models of bleomycin-induced pulmonary fibrosis. karger.com Specifically, SD-208 was shown to decrease lung permeability, alveolar wall thickening, and inflammatory cell infiltration. karger.com However, the therapeutic effect of ALK5 inhibition can be attenuated by concurrent viral infections, highlighting the complexity of TGF-β signaling in the context of multiple pathological insults. nih.gov

Liver Fibrosis: TGF-β is a major pro-fibrotic cytokine in the liver, stimulating the overproduction of ECM molecules. plos.org Inhibition of ALK5 has been shown to be an effective anti-fibrotic strategy in animal models of liver fibrosis. plos.orgnih.gov For instance, the ALK5 inhibitor GW6604 was found to prevent the progression of fibrosis in rat models of dimethylnitrosamine-induced liver injury by reducing matrix deposition and preserving liver function. nih.gov Furthermore, cell-specific delivery of an ALK5 inhibitor to hepatic stellate cells, the primary collagen-producing cells in the liver, has been shown to be more effective at reducing fibrogenic markers and collagen deposition in a mouse model of acute liver injury compared to systemic administration. plos.org

Myelofibrosis: In myelofibrosis, a bone marrow disorder characterized by excessive scarring, TGF-β1 plays a critical role in inducing fibrosis. nih.gov The ALK5 inhibitor galunisertib (B1674415) has been shown to reduce excessive collagen deposition by mesenchymal stromal cells (MSCs) and reverse the fibrotic phenotype in mouse models of myelofibrosis. nih.gov

Role of ALK5 in Cancer Progression and Metastasis in Preclinical Models

The role of TGF-β signaling in cancer is complex and context-dependent, acting as a tumor suppressor in the early stages of tumorigenesis but promoting tumor progression and metastasis in advanced cancers. patsnap.comyoutube.com In later stages, elevated TGF-β levels are often associated with a poor prognosis in various cancers, including breast, prostate, and pancreatic cancer. patsnap.com

Preclinical studies have demonstrated that inhibiting ALK5 can suppress the malignant phenotype. Small molecule ALK5 inhibitors have been shown to attenuate epithelial-to-mesenchymal transition (EMT), a key process in metastasis, as well as reduce cell motility, migration, and invasion in vitro. nih.gov In vivo, these inhibitors can decrease tumor growth and metastasis. nih.gov For example, in models of glioblastoma, a highly aggressive brain tumor, TGF-β promotes tumor development and progression. aacrjournals.org

However, the effects of ALK5 inhibition can be nuanced. In a study on skin carcinogenesis, the ALK5 inhibitor SB431542 suppressed the formation of benign tumors but enhanced malignant conversion. nih.gov This was linked to the inhibitor's ability to induce terminal differentiation and cell death in the majority of premalignant keratinocytes, while also allowing for the outgrowth of a resistant, non-senescent subpopulation. nih.gov This highlights the potential for bidirectional responses to ALK5 inhibition within a primary cell population. nih.gov

Modulation of Immune Responses via ALK5 Signaling

TGF-β is a potent regulator of the immune system, generally acting as a suppressor of immune responses and a promoter of immune tolerance. nih.gov It can inhibit the function of various immune cells, including CD8+ T cells, which are crucial for anti-tumor immunity. aacrjournals.org TGF-β has been shown to suppress the cytotoxic activity of CD8+ T cells and induce their expression of the inhibitory receptor PD-1. aacrjournals.org

In the context of cancer, TGF-β in the tumor microenvironment can create an immunosuppressive shield, protecting the tumor from immune attack. aacrjournals.org Inhibition of ALK5 signaling can therefore help to restore anti-tumor immunity. For instance, in preclinical models, ALK5 inhibition has been shown to enhance tumor immunogenicity. nih.gov

A study on glioblastoma revealed that tumor-infiltrating CD8+ T cells often upregulate TGFβRI (ALK5). aacrjournals.org The combined blockade of PD-1 and TGF-β signaling significantly enhanced the function of these T cells. aacrjournals.org This suggests that targeting the ALK5 pathway could be a valuable strategy to overcome resistance to immune checkpoint inhibitors in certain cancers. aacrjournals.org

Historical Context and Development of Small Molecule ALK5 Inhibitors in Academic Research

The recognition of the TGF-β pathway's central role in various diseases spurred significant interest in the development of small molecule inhibitors targeting its key components. nih.govkarger.com ALK5, as the primary type I receptor mediating many of the pro-pathogenic effects of TGF-β, emerged as a prime target for drug discovery efforts. nih.gov

Early academic research focused on identifying and characterizing compounds that could selectively block the ATP-binding site of the ALK5 kinase domain, thereby preventing its activation and downstream signaling. nih.govkarger.com This led to the discovery of several classes of ATP-competitive inhibitors with diverse heterocyclic scaffolds. nih.gov These inhibitors, while generally specific for ALK5, often exhibit some degree of cross-reactivity with other closely related activin receptor-like kinases, such as ALK4 and ALK7, which are involved in activin signaling. karger.com

The development of these inhibitors has been instrumental in elucidating the multifaceted roles of TGF-β signaling in health and disease. They have been widely used as research tools to probe the functional consequences of ALK5 inhibition in various cellular and animal models of fibrosis, cancer, and immune disorders. plos.org This academic research laid the groundwork for the translation of ALK5 inhibitors into clinical development for a range of therapeutic indications. nih.gov

Introduction to ALK5 Inhibitor II Hydrochloride as a Research Tool and Potential Therapeutic Agent

ALK5 Inhibitor II is a cell-permeable and selective small molecule inhibitor of the TGF-β type I activin-like kinase receptor, ALK5. caymanchem.comcaymanchem.com It functions as an ATP-competitive inhibitor, effectively blocking the autophosphorylation of ALK5 and subsequent downstream signaling. apexbt.comcellgs.com

This compound has demonstrated high potency in various in vitro assays, with IC₅₀ values in the nanomolar range for ALK5 autophosphorylation, a TGF-β cellular assay, and ALK5 binding in HepG2 cells. caymanchem.combertin-bioreagent.com Importantly, ALK5 Inhibitor II shows significantly less activity against a panel of related kinases, including p38 MAPK and GSK3, indicating its selectivity. caymanchem.comcaymanchem.com

One notable application of ALK5 Inhibitor II in research has been in the field of stem cell biology. It has been used to induce pluripotency in stem cells by replacing the reprogramming transcription factor Sox2. caymanchem.comcaymanchem.com This is achieved through the inhibition of the TGF-β signaling pathway and the subsequent induction of Nanog transcription. caymanchem.comcaymanchem.com

The hydrochloride form of ALK5 Inhibitor II is available for research purposes. caymanchem.com While its primary utility has been as a research tool to investigate the roles of ALK5 signaling, its potent and selective inhibitory activity suggests its potential as a lead compound for the development of therapeutic agents targeting diseases driven by aberrant ALK5 activity. nih.gov

Data Tables

Table 1: In Vitro Potency of ALK5 Inhibitor II

AssayCell LineIC₅₀ (nM)
ALK5 Autophosphorylation-4 caymanchem.combertin-bioreagent.com
TGF-β Cellular AssayHepG218 caymanchem.combertin-bioreagent.com
ALK5 BindingHepG223 caymanchem.combertin-bioreagent.com

Properties

Molecular Formula

CHN · HCl

Molecular Weight

323.78

Synonyms

2-[3-(6-Methyl-2-pyridinyl)-1H-pyrazol-4-yl]-1,5-naphthyridine Hydrochloride;  E 616452 Hydrochloride;  RepSox Hydrochloride;  SJN 2511 Hydrochloride

Origin of Product

United States

Molecular and Cellular Mechanisms of Alk5 Inhibitor Ii Hydrochloride Action

Direct Target Engagement and Binding Kinetics with ALK5

ALK5 Inhibitor II Hydrochloride directly engages with the ALK5 kinase, demonstrating a specific and potent interaction that forms the basis of its mechanism of action.

Characterization of ATP-Competitive Inhibition

ALK5 Inhibitor II Hydrochloride functions as a potent and selective ATP-competitive inhibitor of the ALK5 receptor. selleckchem.comtmu.edu.cn By binding to the ATP-binding pocket of the ALK5 kinase domain, it directly prevents the binding of ATP, which is essential for the kinase's catalytic activity. selleckchem.complos.org This competitive inhibition is a key feature of its mechanism, effectively halting the downstream signaling cascade initiated by TGF-β.

In cell-free assays, the inhibitor, also referred to as RepSox, demonstrates high potency with specific inhibitory concentrations (IC₅₀) that quantify its effectiveness. selleckchem.com

Inhibitory Activity of ALK5 Inhibitor II Hydrochloride
Assay TypeIC₅₀ Value
ALK5 ATP Binding23 nM
ALK5 Autophosphorylation4 nM

Identification of Key Binding Residues (e.g., His-283) via Co-crystallography

While detailed co-crystallography studies specifically for ALK5 Inhibitor II Hydrochloride are not widely available in public literature, research on the ALK5 ATP-binding pocket highlights the importance of specific residues for inhibitor binding. For instance, studies on other ATP-competitive inhibitors have shown that residues within this pocket are crucial for affinity and selectivity. plos.orgaacrjournals.org One study noted that the alanine (B10760859) residue at position 230 (A230) is located within the ATP-binding pocket and is a critical site for the binding of ATP-competitive inhibitors. plos.orgaacrjournals.org Although not His-283, this illustrates the principle that specific amino acids within the kinase domain are essential for the interaction with inhibitors of this class. Crystallographic studies of various small molecules bound to ALK5 have been instrumental in understanding the potency and selectivity achieved by these inhibitors. researchgate.netresearchgate.net

Inhibition of ALK5 Kinase Autophosphorylation: Enzymatic Studies

A critical step in the activation of the TGF-β signaling pathway is the autophosphorylation of the ALK5 kinase. Enzymatic studies have confirmed that ALK5 Inhibitor II Hydrochloride is a potent inhibitor of this process. In cell-free assays, the compound, also known as RepSox, was found to inhibit ALK5 autophosphorylation with an IC₅₀ value of 4 nM. selleckchem.comabmole.com This potent inhibition of autophosphorylation directly prevents the activation of the kinase, thereby blocking all subsequent downstream signaling events. selleckchem.com

Downstream Signaling Cascade Perturbations by ALK5 Inhibitor II Hydrochloride

By inhibiting ALK5, the compound effectively disrupts the canonical SMAD-dependent pathway and can influence non-SMAD signaling routes that are sometimes activated by TGF-β receptors.

Regulation of SMAD-Dependent Pathways (e.g., Smad2/3 Phosphorylation and Nuclear Translocation)

The canonical TGF-β pathway involves the direct phosphorylation of SMAD2 and SMAD3 proteins by the activated ALK5 receptor. nih.govglpbio.com This phosphorylation is a critical event that leads to the formation of a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes. nih.govresearchgate.net

ALK5 Inhibitor II Hydrochloride, by preventing ALK5 activation, effectively blocks the phosphorylation of SMAD2 and SMAD3. nih.govresearchgate.net Studies have shown that treatment with the inhibitor (RepSox) leads to a notable decrease in Smad2/3 phosphorylation. researchgate.net This action prevents the nuclear translocation of the Smad complex, thereby inhibiting the TGF-β-mediated gene expression that drives cellular processes like proliferation, differentiation, and apoptosis. nih.govresearchgate.net For example, another selective ALK5 inhibitor, TP0427736, was shown to inhibit TGF-β1-induced Smad2/3 phosphorylation in A549 cells with an IC₅₀ of 8.68 nM, demonstrating a common mechanism for this class of inhibitors. selleckchem.com

Modulation of Non-SMAD Signaling Pathways (e.g., MAPK, PI3K-Akt)

In addition to the canonical SMAD pathway, ALK5 can also activate non-SMAD signaling pathways, including the mitogen-activated protein kinase (MAPK) and PI3K-Akt pathways. nih.govgoogle.com However, ALK5 Inhibitor II Hydrochloride exhibits high selectivity for ALK5 over other related kinases. For instance, its inhibitory activity against kinases such as p38 MAPK and GSK3 is significantly lower, with IC₅₀ values greater than 16 μM. abmole.com

This selectivity suggests that the primary effect of the inhibitor is the targeted shutdown of the SMAD-dependent pathway. However, by blocking the primary receptor, it can also indirectly affect non-SMAD pathways that are downstream of ALK5 activation. Research in osteosarcoma cells showed that RepSox inhibited the JNK/Smad3 signaling pathway, indicating a modulation of a non-SMAD pathway (JNK, a member of the MAPK family) in conjunction with the SMAD pathway. nih.govspandidos-publications.comspandidos-publications.com Furthermore, studies have documented that ALK5 inhibition can lead to reduced AKT activation, demonstrating an effect on the PI3K-Akt pathway. plos.orgnih.gov


Cellular Responses to ALK5 Inhibitor II Hydrochloride Treatment in in vitro Models

The inhibition of the ALK5 signaling pathway by ALK5 Inhibitor II Hydrochloride elicits a variety of cellular responses in in vitro models, impacting cell fate and behavior across different cell types.

Effects on Cell Proliferation and Apoptosis

ALK5 Inhibitor II Hydrochloride has demonstrated significant effects on cell proliferation and apoptosis, particularly in cancer cell lines. In studies involving human osteosarcoma cell lines (HOS and 143B), treatment with the inhibitor, also referred to as RepSox, effectively curbed cell proliferation. spandidos-publications.comnih.gov This anti-proliferative effect is achieved by inducing cell cycle arrest at the S-phase. spandidos-publications.comnih.gov Furthermore, the inhibitor was shown to promote programmed cell death, or apoptosis, in these cancer cells. spandidos-publications.comnih.gov In contrast, in studies with keratinocytes expressing the HRAS oncogene, inhibition of ALK5 did not significantly affect cell proliferation but did lead to cell death through the induction of terminal differentiation. nih.gov

Table 1: Effects of ALK5 Inhibitor II (RepSox) on Osteosarcoma Cell Lines

Cell Line Effect on Proliferation Mechanism Effect on Apoptosis
HOS Inhibition Induces S-phase arrest Promotes apoptosis
143B Inhibition Induces S-phase arrest Promotes apoptosis

Impact on Cell Migration and Invasion

The metastatic potential of cancer cells is heavily reliant on their ability to migrate and invade surrounding tissues, processes often linked to the Epithelial-to-Mesenchymal Transition (EMT). ALK5 Inhibitor II Hydrochloride has been shown to effectively inhibit these critical steps in cancer progression. In osteosarcoma cell lines, the inhibitor significantly hampered cell migration and invasion, as confirmed by wound-healing and Transwell assays. spandidos-publications.comnih.gov This was associated with a reversal of the EMT phenotype. Treatment led to the upregulation of the epithelial marker E-cadherin, while downregulating mesenchymal markers such as N-cadherin and vimentin. spandidos-publications.comnih.gov Additionally, the expression of matrix metalloproteinases (MMP-2 and MMP-9), enzymes crucial for breaking down the extracellular matrix to facilitate invasion, was significantly reduced. spandidos-publications.comnih.gov

Table 2: Impact of ALK5 Inhibitor II (RepSox) on EMT Markers and Invasion-Related Proteins in Osteosarcoma Cells

Protein Function Effect of ALK5 Inhibitor II
E-cadherin Epithelial marker, cell adhesion Upregulated
N-cadherin Mesenchymal marker, cell motility Downregulated
Vimentin Mesenchymal marker, cell motility Downregulated
MMP-2 Extracellular matrix degradation Downregulated
MMP-9 Extracellular matrix degradation Downregulated

Modulation of Extracellular Matrix Remodeling

The TGF-β/ALK5 pathway is a primary driver of fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM) proteins. ALK5 Inhibitor II Hydrochloride has demonstrated potent anti-fibrotic effects by modulating ECM remodeling. In various cell and animal models, ALK5 inhibitors have been shown to reduce the accumulation of key ECM components, such as collagen and fibronectin. nih.govwikipedia.org For instance, in models of liver fibrosis, ALK5 inhibition leads to a decrease in collagen deposition. wikipedia.org It also inhibits the differentiation of fibroblasts into myofibroblasts, the primary cell type responsible for excessive ECM production during fibrosis. nih.gov This is achieved by blocking the TGF-β-induced transcription of genes encoding for matrix proteins and their regulators. nih.govnih.gov

Influence on Cell Differentiation Processes (e.g., Stem Cell Pluripotency, Adipogenesis, Pancreatic Progenitor Cell Differentiation)

ALK5 Inhibitor II Hydrochloride has a profound influence on the differentiation of various cell lineages, most notably in the field of regenerative medicine and stem cell research.

Stem Cell Pluripotency: One of the most significant applications of this inhibitor is in the generation of induced pluripotent stem cells (iPSCs). It has been famously shown to replace the requirement for the transcription factor Sox2 in reprogramming somatic cells into iPSCs. bertin-bioreagent.com The inhibitor achieves this by blocking the TGF-β signaling pathway, which in turn leads to the induction of the core pluripotency transcription factor, Nanog. bertin-bioreagent.comnih.gov

Adipogenesis and Schwann Cell Differentiation: The inhibitor influences the differentiation of mesenchymal lineages. It has been used to induce adipogenesis in mouse embryonic fibroblasts. nih.gov Furthermore, it significantly accelerates the differentiation of adipose-derived stem cells into Schwann cell-like cells, which are crucial for peripheral nerve regeneration. nih.gov

Pancreatic Progenitor Cell Differentiation: ALK5 Inhibitor II Hydrochloride, alone or in combination with other small molecules, can induce the differentiation of human pancreatic progenitor cells into functional, insulin-producing cells. It has been shown to restore the expression of key β-cell transcription factors and reverse the de-differentiation of β-cells under stress conditions.

Transcriptomic and Proteomic Signatures Induced by ALK5 Inhibitor II Hydrochloride Treatment

Treatment with ALK5 Inhibitor II Hydrochloride induces significant and specific changes in the transcriptomic and proteomic profiles of cells, reflecting its targeted mechanism of action.

Global gene expression analysis of cells reprogrammed using the inhibitor reveals a transcriptional profile that is highly similar to that of embryonic stem cells. A key transcriptomic signature is the robust induction of the pluripotency gene Nanog. nih.gov Studies have shown that upon treatment, Nanog mRNA levels increase significantly, often preceding the full reprogramming of cells. In the context of differentiation, treatment of adipose-derived stem cells with the inhibitor leads to the upregulation of pluripotency-related transcription factors like Sox2, Nanog, and Oct4, as well as Schwann cell-specific genes such as S100β, GAP43, and EGR2. nih.gov

At the proteomic level, the inhibitor's impact on the EMT pathway is clearly defined. Treatment of osteosarcoma cells results in a significant increase in the protein levels of the epithelial marker E-cadherin, coupled with a marked decrease in the mesenchymal markers N-cadherin and vimentin. spandidos-publications.comnih.gov Furthermore, the expression of matrix-degrading enzymes MMP-2 and MMP-9 is substantially inhibited. spandidos-publications.comnih.gov Analysis of the downstream signaling pathways shows that the inhibitor significantly reduces the phosphorylation of JNK and Smad3, key mediators of the TGF-β pathway, without affecting p38 or ERK phosphorylation. spandidos-publications.com

Table 3: Summary of Key Transcriptomic and Proteomic Changes Induced by ALK5 Inhibitor II (RepSox)

Molecule Type Molecule Name Cellular Context Effect of Treatment
Transcript (mRNA) Nanog iPSC Reprogramming Upregulated
Transcript (mRNA) Sox2 Adipose-Derived Stem Cell Differentiation Upregulated
Transcript (mRNA) S100β, GAP43, EGR2 Adipose-Derived Stem Cell Differentiation Upregulated
Protein E-cadherin Osteosarcoma (EMT) Upregulated
Protein N-cadherin Osteosarcoma (EMT) Downregulated
Protein Vimentin Osteosarcoma (EMT) Downregulated
Protein MMP-2, MMP-9 Osteosarcoma (Invasion) Downregulated
Protein Phospho-JNK Osteosarcoma (Signaling) Downregulated
Protein Phospho-Smad3 Osteosarcoma (Signaling) Downregulated

Preclinical Efficacy and Mechanistic Studies of Alk5 Inhibitor Ii Hydrochloride in Disease Models

Efficacy in Fibrotic Disease Models

Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), leads to tissue scarring and organ dysfunction. aragen.com The pro-fibrotic effects of TGF-β are well-documented, making ALK5 an attractive target for anti-fibrotic therapies. aragen.compharmaceuticalonline.comnih.gov

Hepatic Fibrosis Models (e.g., dimethylnitrosamine-induced, acute liver injury)

In preclinical models of liver fibrosis, ALK5 inhibitors have demonstrated significant therapeutic potential. nih.gov In a dimethylnitrosamine (DMN)-induced liver fibrosis model in rats, an ALK5 inhibitor prevented mortality and reduced the expression of genes associated with collagen production, such as collagen IA1, IA2, and III, by 50-75%. nih.gov This was accompanied by a reduction in matrix deposition and an improvement in liver function, as indicated by lower bilirubin (B190676) and liver enzyme levels. nih.govnih.gov

In an acute liver injury model, the ALK5 inhibitor GW6604 was shown to decrease the expression of collagen IA1 by 80%. nih.gov Furthermore, a study involving an ALK5 inhibitor conjugated to a carrier that specifically targets hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver, showed enhanced efficacy in reducing fibrogenic markers and collagen deposition compared to the free drug in a carbon tetrachloride (CCl4)-induced acute liver injury model in mice. nih.gov This targeted delivery approach also prevented unwanted effects on other liver cell types. nih.gov

Efficacy of ALK5 Inhibition in Hepatic Fibrosis Models
ModelKey FindingsReference
Dimethylnitrosamine (DMN)-induced chronic liver fibrosis (rat)Prevented mortality; Reduced collagen IA1, IA2, III mRNA by 50-75%; Decreased matrix deposition; Improved liver function (bilirubin, enzymes). nih.govnih.gov
Acute liver injury (rat)Reduced collagen IA1 expression by 80%. nih.gov
Carbon tetrachloride (CCl4)-induced acute liver injury (mouse)Targeted delivery to HSCs enhanced reduction of fibrogenic markers and collagen deposition compared to free drug. nih.gov

Pulmonary Fibrosis Models (e.g., bleomycin-induced systemic sclerosis)

The efficacy of ALK5 inhibition has also been extensively studied in models of pulmonary fibrosis. In a bleomycin-induced model of idiopathic pulmonary fibrosis (IPF) in mice, an ALK5 inhibitor demonstrated reproducible and robust therapeutic effects on lung function, as well as biochemical and histological endpoints. nih.gov Treatment with an ALK5 inhibitor improved lung function, reduced lung weight, and lowered total lung hydroxyproline (B1673980) content, a marker of collagen deposition. gubra.dk Histological analysis revealed improvements in the Ashcroft score, a measure of fibrosis severity, and decreased quantitative markers of fibrosis and fibroblast activation. gubra.dk

In a bleomycin-induced model of systemic sclerosis, a disease characterized by fibrosis of the skin and internal organs, treatment with an ALK5 inhibitor led to a decrease in both skin and lung fibrosis. nih.gov The study noted a time-lagged response, with the therapeutic effect in the lungs appearing later than in the skin. nih.govnih.gov

Efficacy of ALK5 Inhibition in Pulmonary Fibrosis Models
ModelKey FindingsReference
Bleomycin-induced Idiopathic Pulmonary Fibrosis (IPF) (mouse)Improved lung function (FVC, FEV0.1, etc.); Reduced lung weight and total lung hydroxyproline; Improved Ashcroft score; Decreased histological markers of fibrosis. nih.govgubra.dk
Bleomycin-induced Systemic Sclerosis (mouse)Decreased skin and lung fibrosis (hydroxyproline content); Modest improvement in lung function. nih.gov

Renal and Cardiac Fibrosis Models (General ALK5 inhibition in these models)

The therapeutic potential of ALK5 inhibition extends to renal and cardiac fibrosis. In a mouse model of cisplatin-induced renal fibrosis, the ALK5 inhibitor EW-7197 reduced renal fibrosis by down-regulating TGF-β signaling. krcp-ksn.orgkrcp-ksn.org This compound also showed anti-fibrotic effects in a 3D renal fibrosis-on-a-chip model, reducing the expression of fibrotic markers and inflammatory cytokines. krcp-ksn.orgkrcp-ksn.org In other preclinical models, ALK5 inhibitors have shown promising effects in diabetic nephropathy and unilateral ureteral obstruction. krcp-ksn.orgportico.orgsemanticscholar.org

In a mouse model of pressure overload-induced cardiac fibrosis, the ALK5 inhibitor SM16 attenuated the development of fibrosis and collagen cross-linking. nih.gov This was associated with improved diastolic function and cardiac output. nih.gov However, it is important to note that despite these positive effects, increased mortality and other adverse cardiac events were observed, which may limit the therapeutic use of some small molecule ALK5 inhibitors. nih.gov

Efficacy of ALK5 Inhibition in Renal and Cardiac Fibrosis Models
OrganModelKey FindingsReference
RenalCisplatin-induced renal fibrosis (mouse)Reduced renal fibrosis via downregulation of TGF-β signaling. krcp-ksn.orgkrcp-ksn.org
Renal3D renal fibrosis-on-a-chipReduced fibrotic markers and inflammatory cytokines. krcp-ksn.orgkrcp-ksn.org
CardiacPressure overload-induced cardiac fibrosis (mouse)Attenuated fibrosis and collagen cross-linking; Improved diastolic function and cardiac output. nih.gov

Dermal Fibrosis Models (General ALK5 inhibition in these models)

In models of dermal fibrosis, such as bleomycin-induced scleroderma, ALK5 inhibition has shown to be effective. As mentioned previously, in a systemic sclerosis model, an ALK5 inhibitor reduced skin fibrosis, as indicated by decreased hydroxyproline content. nih.gov Furthermore, research has shown that inhibiting TGF-β signaling can protect against dermal fibrosis in mouse models of scleroderma. scripps.edu

Role in Cancer Research Models

The TGF-β pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of tumor progression in later stages. nih.gov ALK5 inhibition has been investigated as a potential anti-cancer strategy.

Inhibition of Tumor Growth and Progression in Xenograft and Syngeneic Models

Preclinical studies have shown that ALK5 inhibitors can suppress tumor growth and metastasis. nih.gov In various intrahepatic and subcutaneous tumor models, the liver-targeted ALK5 inhibitor NEX002 demonstrated anti-tumor activity. aacrjournals.org It also significantly enhanced the efficacy of the VEGFR inhibitor lenvatinib, an approved treatment for hepatocellular carcinoma. aacrjournals.org

In a study on myelofibrosis, a bone marrow disorder, the ALK5 inhibitor galunisertib (B1674415) significantly improved the condition in both MPLW515L and JAK2V617F mouse models by reversing the fibrotic phenotype of mesenchymal stromal cells. nih.govnih.gov

Furthermore, in the context of skin carcinogenesis, pharmacological inhibition of ALK5 was found to suppress the outgrowth of benign lesions. nih.gov This effect was linked to the induction of terminal differentiation in premalignant keratinocytes. nih.gov

Efficacy of ALK5 Inhibition in Cancer Models
Model TypeCancer Type/DiseaseKey FindingsReference
Intrahepatic and subcutaneous tumor modelsLiver cancer, Gastrointestinal cancersDemonstrated anti-tumor activity; Enhanced efficacy of lenvatinib. aacrjournals.org
Mouse models (MPLW515L and JAK2V617F)MyelofibrosisSignificantly improved myelofibrosis by reversing the fibrotic phenotype of mesenchymal stromal cells. nih.govnih.gov
Mouse model of skin carcinogenesisSkin cancer (benign lesions)Suppressed the outgrowth of benign lesions by inducing terminal differentiation. nih.gov

Modulation of Tumor Microenvironment Components (e.g., Cancer-Associated Fibroblasts)

The transforming growth factor-beta (TGF-β) signaling pathway is a critical regulator of the tumor microenvironment, influencing the behavior of various cell types, including cancer-associated fibroblasts (CAFs). ALK5 Inhibitor II Hydrochloride, also known as RepSox, E-616452, or SJN 2511, is a potent and selective inhibitor of the TGF-β type I receptor, activin-like kinase 5 (ALK5). reprocell.combio-equip.cnmedchemexpress.comscbt.com By blocking ALK5, this compound can interfere with the downstream signaling cascade that promotes a pro-tumorigenic microenvironment.

In laboratory settings, ALK5 Inhibitor II Hydrochloride has been shown to counteract the effects of TGF-β, which is known to induce the differentiation of fibroblasts into CAFs. These specialized fibroblasts contribute to tumor progression by remodeling the extracellular matrix and secreting various factors that support cancer cell growth and invasion. Research indicates that ALK5 Inhibitor II Hydrochloride can reduce the accumulation of extracellular matrix proteins and inhibit fibroblast differentiation, thereby potentially mitigating the supportive role of the tumor stroma.

Furthermore, TGF-β signaling plays a role in the epithelial-to-mesenchymal transition (EMT), a process where cancer cells acquire migratory and invasive properties. researchgate.net Studies using ALK5 inhibitors have demonstrated the ability to inhibit TGF-β-stimulated EMT markers such as Snail, TWIST, and N-cadherin in human breast cancer cells. researchgate.net This suggests that ALK5 Inhibitor II Hydrochloride could modulate the tumor microenvironment by preventing cancer cells from gaining these aggressive characteristics.

The table below summarizes the inhibitory concentrations (IC50) of ALK5 Inhibitor II, demonstrating its potency and selectivity.

Assay TypeTargetIC50 ValueCell Line
AutophosphorylationALK54 nM-
BindingALK523 nMHepG2
Cellular AssayTGF-β RI kinase18 nMHepG2

Effects on Metastasis in Preclinical Models (e.g., breast to lung metastasis)

The metastatic cascade, a multi-step process involving local invasion, intravasation, survival in circulation, extravasation, and colonization at a distant site, is often influenced by TGF-β signaling. Preclinical studies using various ALK5 inhibitors have provided evidence for their anti-metastatic potential, particularly in the context of breast to lung metastasis.

In a study utilizing a mouse model of breast cancer (MMTV/c-Neu), treatment with a novel ALK5 inhibitor, EW-7197, led to a significant reduction in the number of metastatic nodules in the lungs. aacrjournals.org This was further supported by a decrease in the expression of β-casein (Csn2), a marker for breast cancer metastasis to the lung. aacrjournals.org Similarly, in an orthotopic mouse model using 4T1 breast cancer cells, EW-7197 also demonstrated potent inhibition of lung metastasis. aacrjournals.orgresearchgate.net

Another ALK5 inhibitor, IN-1130, was shown to suppress lung metastasis of mammary tumors in both 4T1-xenografted and MMTV/c-Neu transgenic mouse models. researchgate.net The mechanism behind this anti-metastatic effect is believed to involve the inhibition of TGF-β-induced EMT and the downregulation of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix and subsequent cancer cell invasion. researchgate.netresearchgate.net

The table below presents findings from preclinical studies on the effects of ALK5 inhibitors on breast to lung metastasis.

ALK5 InhibitorAnimal ModelKey Findings
EW-7197MMTV/c-Neu miceReduced number of lung metastatic nodules. aacrjournals.org
EW-71974T1 orthotopic-grafted miceInhibited lung metastasis and increased survival time. aacrjournals.orgresearchgate.net
IN-11304T1-xenografted BALB/c miceSuppressed lung metastasis. researchgate.net
IN-1130MMTV/c-Neu transgenic miceInhibited lung metastasis without affecting primary tumor volume. researchgate.net

Synergy with Other Anti-Cancer Agents in in vitro and in vivo Models

The combination of ALK5 inhibitors with other anti-cancer agents is an emerging area of research aimed at enhancing therapeutic efficacy and overcoming drug resistance. The rationale behind this approach lies in the multifaceted role of TGF-β in the tumor microenvironment, including its ability to promote immune evasion and resistance to chemotherapy.

Blockade of TGF-β signaling has been shown to improve the response to chemotherapy in metastatic ovarian cancer models. google.com This suggests that combining an ALK5 inhibitor like ALK5 Inhibitor II Hydrochloride with conventional chemotherapeutic agents could lead to a more robust anti-tumor response.

Furthermore, there is a potential for synergy with targeted therapies. For instance, in non-small cell lung cancer (NSCLC) patients with both EGFR mutations and ALK-rearrangements, combination treatment with an EGFR inhibitor and an ALK inhibitor has been suggested. nih.gov While this does not directly involve ALK5 Inhibitor II Hydrochloride, it highlights the principle of combining targeted agents to address complex cancer genetics. The development of resistance to targeted therapies, such as the ALK inhibitor Alectinib, has been linked to mechanisms like HER2 gene amplification, making combined drug therapy a promising strategy. nih.gov

In the context of immunotherapy, TGF-β is known to suppress the immune system. google.com Therefore, combining an ALK5 inhibitor with immune checkpoint inhibitors could enhance the anti-tumor immune response.

Impact on Inflammatory and Immunological Models

The TGF-β pathway is a key regulator of immune cell function, often acting as a potent immunosuppressant. ALK5 inhibitors can therefore modulate the immune response by interfering with this pathway.

Research has shown that an ALK5 inhibitor, SB431542, can restore the viability and proliferation of CD4+ T cells that have been suppressed. researchgate.net This suggests that by inhibiting ALK5, the suppressive effects of TGF-β on T cells can be at least partially reversed. researchgate.net

Furthermore, in the context of cancer, TGF-β produced by tumors can suppress immune surveillance. ALK5 inhibitors have the potential to block these effects, thereby enhancing the activity of immune cells against the tumor. For example, the ALK5 inhibitor EW-7197 was found to enhance cytotoxic T lymphocyte activity in a 4T1 orthotopic-grafted mouse model. aacrjournals.orgresearchgate.net

TGF-β itself is a cytokine, and its signaling pathway can influence the production of other inflammatory cytokines. In cell-based experiments, ALK5 Inhibitor II Hydrochloride has been observed to reduce the production of pro-inflammatory cytokines, leading to a decrease in inflammation. This highlights the potential of ALK5 inhibition as a strategy to modulate inflammatory responses in various disease models.

Studies in Stem Cell Research Models (e.g., induced pluripotency)

A significant application of ALK5 Inhibitor II Hydrochloride has been found in the field of stem cell research, particularly in the generation of induced pluripotent stem cells (iPSCs).

Groundbreaking research demonstrated that ALK5 Inhibitor II Hydrochloride, also referred to as RepSox in this context, can replace the need for the transcription factor Sox2 in the reprogramming of somatic cells into iPSCs. caymanchem.comnih.gov The inhibition of TGF-β signaling by this small molecule was shown to induce the expression of Nanog, a key pluripotency factor. caymanchem.comnih.gov This discovery provided a more efficient and simplified method for generating iPSCs.

Further studies have confirmed that the use of an ALK5 inhibitor during reprogramming does not have adverse effects on the resulting iPSCs, which express pluripotency markers like Nanog, Oct4, and Sox2, and are capable of differentiating into all three germ layers. nih.gov

The table below summarizes the role of ALK5 Inhibitor II in induced pluripotency.

Study FocusKey Finding
Replacement of reprogramming factorsALK5 Inhibitor II (RepSox) can replace the transcription factor Sox2 in the generation of iPSCs. caymanchem.comnih.gov
Mechanism of actionInhibition of TGF-β signaling by RepSox induces the expression of the pluripotency factor Nanog. caymanchem.comnih.gov
Pluripotency of resulting iPSCsiPSCs generated with an ALK5 inhibitor express key pluripotency markers and are functionally pluripotent. nih.gov

In addition to iPSC generation, ALK5 inhibitors are being explored in the context of directed differentiation of stem cells. For instance, ALK5 inhibitor II has been used to accelerate the induction of adipose-derived stem cells towards Schwann-like cells. nih.gov

Studies in Cardiovascular Development Research Models

The integrity and development of the cardiovascular system are intricately regulated by TGF-β signaling. Research utilizing ALK5 inhibitors, including ALK5 Inhibitor II Hydrochloride (also known as E-616452 or RepSox), has illuminated the critical functions of this pathway in cardiac and vascular homeostasis.

In the realm of cardiac development, studies in zebrafish have demonstrated that the inhibition of Alk5 can lead to significant developmental abnormalities. The use of a specific Alk5 inhibitor resulted in a pronounced dilation of the cardiac outflow tract (OFT), the structure connecting the heart to the major arteries. nih.gov This was associated with an increase in the number of endothelial cells and disorganization of the extracellular matrix and smooth muscle cells, highlighting the essential role of Alk5 signaling in maintaining the structural integrity of the developing heart. nih.gov

Furthermore, research on the role of ALK5 in adult cardiac tissue has revealed its importance in maintaining heart valve homeostasis. Studies involving the administration of the ALK5 inhibitors AZ12601011 and AZ12799734 to adult rats induced significant heart valve lesions. nih.govahajournals.orgresearchgate.net These lesions were characterized by inflammation, proliferation of valvular interstitial cells, and hemorrhagic degeneration, indicating that continuous ALK5 activity is crucial for the maintenance of heart valve integrity throughout life. nih.govahajournals.orgresearchgate.net

In models of cardiac pathology, ALK5 inhibition has shown potential therapeutic benefits. In a rat model of myocardial infarction, treatment with the ALK5 inhibitor GW788388 attenuated systolic dysfunction and delayed left ventricular remodeling. frontiersin.orgphysiology.org This was accompanied by a reduction in markers of fibrosis, such as collagen I and α-smooth muscle actin (α-SMA), and a decrease in cardiomyocyte hypertrophy. frontiersin.orgphysiology.org Similarly, in a mouse model of Chagas heart disease, GW788388 treatment reduced cardiac fibrosis and improved survival. frontiersin.orgnih.gov These findings underscore the potential of ALK5 inhibition to mitigate pathological cardiac remodeling.

Below is a table summarizing the preclinical findings of various ALK5 inhibitors in cardiovascular research models.

Compound NameModel SystemKey Findings
ALK5 Inhibitor II (E-616452) Zebrafish EmbryosCaused specific dilation of the cardiac outflow tract, increased endothelial cell numbers, and disorganized extracellular matrix and smooth muscle cells. nih.gov
GW788388 Rat Model of Myocardial InfarctionAttenuated systolic dysfunction, delayed left ventricular remodeling, and reduced cardiac fibrosis. frontiersin.orgphysiology.org
GW788388 Mouse Model of Chagas Heart DiseasePrevented cardiac fibrosis and increased survival. frontiersin.orgnih.gov
AZ12601011 Adult RatsInduced heart valve lesions characterized by inflammation, cell proliferation, and hemorrhage. nih.govahajournals.orgresearchgate.net
AZ12799734 Adult RatsInduced heart valve lesions with similar characteristics to AZ12601011. nih.govahajournals.orgresearchgate.net

Studies in Ocular and Neurological Disease Research Models

The influence of ALK5 signaling extends to the complex environments of the eye and the central nervous system. While specific research on ALK5 Inhibitor II Hydrochloride in these areas is limited, studies with other ALK5 inhibitors and investigations into the broader role of the ALK5 pathway provide valuable insights.

In the context of ocular diseases, maintaining the stability of the retinal vasculature is paramount. Research has shown that TGF-β signaling is essential for the homeostasis of retinal vessels. A study utilizing the ALK5-specific inhibitor SM16 in a diabetic rat model revealed that inhibiting ALK5 signaling could compromise the integrity of the retinal vasculature. nih.gov The treatment led to a distorted morphology and decreased density of the retinal vascular network, suggesting that the increased TGF-β signaling seen in diabetes may initially be a protective response to maintain vessel stability. nih.gov This inhibition also led to changes in gene expression, including an upregulation of placental growth factor (PGF), which has been implicated in the pathology of diabetic retinopathy. nih.gov These findings highlight the delicate balance of ALK5 signaling required for retinal vascular health.

Structure Activity Relationships and Chemical Biology of Alk5 Inhibitor Ii Hydrochloride

Chemical Scaffold and Key Pharmacophoric Features of ALK5 Inhibitor II Hydrochloride (e.g., 1,5-naphthyridine (B1222797) derivatives)

ALK5 Inhibitor II Hydrochloride, chemically known as 2-[3-(6-methyl-2-pyridinyl)-1H-pyrazol-4-yl]-1,5-naphthyridine, is a potent and selective inhibitor of the TGF-β type I receptor, Activin Receptor-Like Kinase 5 (ALK5). nih.govacs.orgsigmaaldrich.com The core of its molecular architecture is a 1,5-naphthyridine ring system, which serves as a critical scaffold for its inhibitory activity. nih.govacs.org This scaffold is a key pharmacophoric feature, as it occupies the hinge region of the ALK5 ATP-binding pocket, a characteristic interaction for many kinase inhibitors. nih.gov

The development of this compound was the result of optimizing an initial screening hit, leading to a series of novel 1,5-naphthyridine derivatives, including those with aminothiazole and pyrazole (B372694) moieties. nih.govacs.org The final structure of ALK5 Inhibitor II features a pyrazole ring linking the 1,5-naphthyridine core to a 6-methylpyridine group. This entire assembly is crucial for its high-affinity binding. A key pharmacophoric interaction, confirmed by X-ray crystallography, is the hydrogen bond formed between the N5 atom of the 1,5-naphthyridine ring and the backbone amide hydrogen of histidine-283 (His-283) within the ALK5 kinase domain. nih.gov The pyridine (B92270) moiety of the inhibitor occupies a "selectivity pocket" near serine-280 (Ser-280), which is believed to be a crucial determinant of the inhibitor's selectivity. nih.gov

Structure-Activity Relationship (SAR) Studies of Analogues and Derivatives

The optimization of the initial screening hit into ALK5 Inhibitor II Hydrochloride involved extensive Structure-Activity Relationship (SAR) studies to maximize potency and selectivity. nih.govacs.org

Exploration of Substituent Effects on ALK5 Binding Affinity and Potency

The SAR exploration revealed that the nature of the heterocyclic group attached to the 1,5-naphthyridine core was a significant determinant of potency. The initial hit, a thiazole-containing compound, was optimized, leading to the discovery that a pyrazole linker could yield highly potent inhibitors. ALK5 Inhibitor II (referred to as compound 19 in its discovery literature) emerged from this work with an IC₅₀ of 4 nM in an ALK5 autophosphorylation assay. nih.govacs.org Another potent analogue from the same series, compound 15, which features a different substitution pattern, showed a slightly lower potency with an IC₅₀ of 6 nM. nih.govacs.org These findings underscore the sensitivity of the ALK5 binding pocket to the specific arrangement of atoms and functional groups presented by the inhibitor.

Table 1: Potency of 1,5-Naphthyridine Derivatives against ALK5

Compound Description ALK5 Autophosphorylation IC₅₀ (nM)
ALK5 Inhibitor II (Compound 19) 2-[3-(6-methyl-2-pyridinyl)-1H-pyrazol-4-yl]-1,5-naphthyridine 4

| Compound 15 | An aminothiazole derivative of 1,5-naphthyridine | 6 |

Data sourced from Gellibert, F., et al. (2004). nih.govacs.org

Impact of Structural Modifications on Selectivity Profiles against other kinases (e.g., p38 MAPK, GSK3, ALK4)

A primary goal during the development of this inhibitor series was to ensure selectivity against other related kinases to minimize off-target effects. ALK5 Inhibitor II demonstrated high selectivity for ALK5 over other kinases, particularly p38 mitogen-activated protein kinase (p38 MAPK) and GSK3. nih.gov While highly potent against ALK5 (IC₅₀ = 4 nM), its activity against a panel of other kinases, including p38 MAPK and GSK3, was significantly weaker, with IC₅₀ values greater than 16 μM. nih.gov This represents a selectivity window of over 4000-fold, highlighting the success of the optimization campaign in tailoring the molecule to the specific topology of the ALK5 ATP-binding site. The interaction of the inhibitor's pyridine moiety within the selectivity pocket controlled by Ser-280 is a likely contributor to this high degree of selectivity. nih.gov

Table 2: Selectivity Profile of ALK5 Inhibitor II

Kinase Target IC₅₀
ALK5 4 nM
p38 MAPK > 16,000 nM

| GSK3 | > 16,000 nM |

Data indicates high selectivity for ALK5. nih.gov

Derivatization for Enhanced Biological Activity or Specificity in Research

To support specific research applications, derivatives of ALK5 Inhibitor II have been created. One notable example is the synthesis of a deuterated version, Alk 5 Inhibitor II-d5. cdnisotopes.com In this derivative, five hydrogen atoms on the 1,5-naphthyridine ring are replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling increases the molecular weight of the compound without significantly altering its chemical properties or biological activity. Such deuterated standards are invaluable tools in pharmacokinetic (PK) and drug metabolism studies, where they are often used as internal standards for quantification in mass spectrometry-based bioanalytical assays. cdnisotopes.com This derivatization does not aim to enhance potency but rather to create a specialized tool for analytical and research purposes.

Ligand-Protein Interaction Analysis

Co-crystallography Studies of ALK5-Inhibitor Complexes

The precise binding mode of ALK5 Inhibitor II within its target was elucidated through X-ray crystallography. nih.govacs.org The co-crystal structure of the inhibitor in complex with the human ALK5 kinase domain confirmed the binding hypothesis derived from earlier molecular docking studies. nih.gov

Computational Modeling and Molecular Dynamics Simulations

Computational modeling and molecular dynamics (MD) simulations have been instrumental in elucidating the binding mode and dynamic behavior of ALK5 Inhibitor II Hydrochloride at the atomic level. These in silico approaches provide a virtual window into the inhibitor-kinase interactions that are critical for its potent and selective activity.

Initial insights into the binding hypothesis were derived from docking studies. The X-ray crystal structure of a closely related 1,5-naphthyridine derivative (compound 19 from Gellibert et al., 2004) in complex with the human ALK5 kinase domain has largely confirmed these computational predictions. nih.gov The model reveals that the inhibitor binds within the ATP-binding pocket, a characteristic feature of many kinase inhibitors. The 1,5-naphthyridine core acts as a scaffold, positioning the key interacting moieties appropriately within the active site.

Molecular dynamics simulations, which simulate the movement of atoms and molecules over time, have offered a more dynamic perspective of the inhibitor's interaction with ALK5. nih.gov These simulations suggest that the binding is not a static event but a dynamic process involving conformational adjustments of both the inhibitor and the protein. This dynamic interplay is crucial for achieving a high-affinity binding state. Studies on related ALK5 inhibitors have demonstrated that MD simulations can be used to prospect for promising new inhibitor candidates and to understand the energetic contributions of various inhibitor-residue interactions. nih.govresearchgate.net

The key interactions predicted by these computational models include:

Hinge Region Interaction: The naphthyridine nitrogen is predicted to form a crucial hydrogen bond with the backbone NH of a residue in the hinge region of the kinase, a common anchoring point for ATP-competitive inhibitors.

Water-Mediated Interactions: In some instances, water molecules have been observed to mediate interactions between the inhibitor and the protein, highlighting the importance of the solvent environment in the binding process.

These computational insights are not only pivotal for understanding the mechanism of action of ALK5 Inhibitor II Hydrochloride but also serve as a valuable guide for the rational design of next-generation inhibitors with improved potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) and other cheminformatics methods have been applied to series of ALK5 inhibitors to decipher the correlation between their chemical structures and biological activities. nih.govresearchgate.net These studies aim to build predictive models that can guide the synthesis of novel compounds with enhanced inhibitory potential.

For series of pyrazole-based and other heterocyclic ALK5 inhibitors, QSAR studies have identified several key molecular descriptors that influence their inhibitory potency. These descriptors often fall into categories such as:

Electronic Properties: The distribution of charges and the energies of molecular orbitals (e.g., HOMO and LUMO) have been shown to be important. For instance, modifications that alter the electron density of the heterocyclic rings can significantly impact binding affinity.

Steric and Shape Properties: The size, shape, and volume of substituents play a critical role. Contour maps generated from 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) can highlight regions where bulky or compact groups are favored or disfavored for optimal activity. nih.gov

Hydrophobicity: The lipophilicity of the molecule, often quantified by descriptors like logP, is another crucial factor influencing cell permeability and interaction with hydrophobic pockets in the ALK5 active site.

Hologram QSAR (HQSAR), a 2D-QSAR method, has also been successfully employed to build predictive models for ALK5 inhibitors. nih.gov HQSAR models use molecular fragments to correlate with biological activity, providing insights into which substructures are positively or negatively contributing to the inhibitory effect. The information gleaned from these QSAR models, including 2D contribution maps and 3D contour maps, provides actionable intelligence for medicinal chemists to design more effective ALK5 inhibitors. nih.gov

Development of Chemical Probes and Activity-Based Probes based on ALK5 Inhibitor II Hydrochloride

The development of highly selective and potent chemical probes is essential for dissecting the complex roles of kinases in cellular signaling pathways. ALK5 Inhibitor II Hydrochloride, with its well-characterized activity and selectivity, serves as an excellent scaffold for the design of such probes. nih.govcaymanchem.com

A chemical probe is a small molecule that can be used to study the function of a specific protein in a biological system. An ideal chemical probe for ALK5 would exhibit high potency for ALK5, possess a well-understood mechanism of action, and demonstrate high selectivity over other kinases. nih.gov ALK5 Inhibitor II has been utilized as a tool compound in numerous studies to investigate the biological consequences of inhibiting the TGF-β pathway. caymanchem.combio-gems.com

Building upon the core structure of ALK5 inhibitors, researchers have developed even more refined chemical probes. For instance, the 2-oxo-imidazopyridine, TP-008, has been characterized as a potent dual chemical probe for ALK4 and ALK5. nih.gov The development of such probes often involves the parallel synthesis of a structurally similar but biologically inactive "negative control" compound, which is crucial for validating that the observed biological effects are indeed due to the inhibition of the target kinase. nih.gov

Activity-based probes (ABPs) are a more specialized class of chemical probes that covalently label the active form of an enzyme. While the development of an ABP directly derived from ALK5 Inhibitor II Hydrochloride has not been explicitly reported, the general principles of ABP design could be applied to its scaffold. This would typically involve incorporating a reactive group (a "warhead") that can form a covalent bond with a nucleophilic residue in the ALK5 active site, along with a reporter tag (e.g., a fluorophore or a biotin) for detection and analysis. The development of such probes would be a powerful tool for visualizing and quantifying the active ALK5 population within cells and tissues.

Stereochemical Considerations in ALK5 Inhibitor Design

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological activity of a drug molecule. In the context of ALK5 inhibitor design, the introduction of chiral centers can lead to enantiomers or diastereomers with significantly different potencies and selectivities.

While ALK5 Inhibitor II Hydrochloride itself is an achiral molecule, the design of more complex inhibitors often involves the incorporation of stereocenters. For example, in the exploration of related ALK5 inhibitors, the introduction of a chiral tetrahydrofuran (B95107) ring resulted in a pair of enantiomers with a substantial difference in potency. nih.gov This observation strongly suggests that the ALK5 active site possesses a distinct three-dimensional architecture that can stereoselectively recognize and bind inhibitors.

The synthesis of stereochemically pure inhibitors is therefore a critical aspect of drug development. Stereoselective synthesis strategies are employed to produce a single desired stereoisomer, avoiding the need for challenging chiral separations of racemic mixtures. mdpi.com The rationale for pursuing single enantiomers is multi-faceted:

Improved Potency: One enantiomer (the eutomer) may fit much more snugly into the binding site than the other (the distomer), leading to a significant increase in inhibitory activity.

Enhanced Selectivity: The precise three-dimensional shape of the eutomer may allow it to bind selectively to the target kinase while avoiding off-target interactions that could be engaged by the distomer.

Reduced Side Effects: By administering only the active enantiomer, the potential for off-target effects and metabolic complications associated with the inactive enantiomer can be minimized.

Computational modeling can also play a role in predicting the preferred stereochemistry for binding, guiding the synthetic efforts towards the most promising chiral candidates.

Advanced Research Methodologies for Alk5 Inhibitor Ii Hydrochloride

In vitro Biochemical Assays for ALK5 Kinase Activity Assessment (e.g., autophosphorylation assays)

ALK5 Inhibitor II Hydrochloride is a potent and selective inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5). Its inhibitory activity is frequently quantified using in vitro biochemical assays that directly measure the kinase activity of ALK5.

A primary method for this is the autophosphorylation assay . This assay measures the ability of the ALK5 kinase domain to phosphorylate itself, a critical step in its activation. In a typical setup, purified recombinant ALK5 kinase domain is incubated with a phosphate (B84403) donor, usually radiolabeled ATP (gamma-33P-ATP), in the presence of varying concentrations of ALK5 Inhibitor II Hydrochloride. The extent of autophosphorylation is then determined by methods such as SDS-PAGE followed by autoradiography or by using a phosphor imager to quantify the incorporated radioactivity. nih.govscbt.com

Research has shown that ALK5 Inhibitor II Hydrochloride potently inhibits ALK5 autophosphorylation with an IC₅₀ value of 4 nM. apexbt.comcellgs.comselleckchem.comcaymanchem.com This demonstrates its direct and potent interaction with the ALK5 kinase. The selectivity of the inhibitor can also be assessed by testing it against a panel of other related kinases, where it has shown significantly less potent activity (IC₅₀s > 16 μM), confirming its specificity for ALK5. apexbt.comcaymanchem.comcaymanchem.com

Another common in vitro method is a kinase binding assay . This assay measures the direct binding of the inhibitor to the ALK5 kinase domain. For instance, a fluorescence polarization kinase binding assay can be utilized. In such assays, ALK5 Inhibitor II Hydrochloride has demonstrated an IC₅₀ of 23 nM for binding to ALK5 in HepG2 cells. apexbt.comcellgs.comcaymanchem.com

These biochemical assays are fundamental in characterizing the potency and selectivity of ALK5 inhibitors like ALK5 Inhibitor II Hydrochloride, providing essential data for its use as a research tool.

Table 1: In vitro Activity of ALK5 Inhibitor II Hydrochloride

Assay TypeCell Line/SystemIC₅₀ Value
ALK5 AutophosphorylationCell-free4 nM
ALK5 BindingHepG2 cells23 nM
TGF-β Cellular AssayHepG2 cells18 nM

This table summarizes the inhibitory concentrations of ALK5 Inhibitor II Hydrochloride in various in vitro assays.

Cell-Based Assays for TGF-β/SMAD Signaling Pathway Analysis (e.g., reporter gene assays, Western blot for pSmad2/3)

To understand the functional consequences of ALK5 inhibition within a cellular context, researchers employ various cell-based assays. These assays are crucial for confirming that the biochemical inhibition of ALK5 translates to the modulation of the downstream TGF-β/SMAD signaling pathway.

Reporter gene assays are a widely used method. In these assays, cells are transfected with a plasmid containing a reporter gene (such as luciferase) under the control of a promoter with Smad-binding elements (SBEs). nih.gov When the TGF-β pathway is activated, phosphorylated Smad2 and Smad3 (pSmad2/3) translocate to the nucleus, bind to these SBEs, and drive the expression of the reporter gene. nih.govnih.gov ALK5 Inhibitor II Hydrochloride has been shown to effectively inhibit TGF-β-induced reporter gene expression, with a reported IC₅₀ of 18 nM in a cellular assay using HepG2 cells. cellgs.comselleckchem.comcaymanchem.com

Western blotting is another essential technique used to directly measure the phosphorylation status of key signaling molecules. Upon TGF-β stimulation, ALK5 phosphorylates Smad2 and Smad3. patsnap.com By treating cells with ALK5 Inhibitor II Hydrochloride, researchers can observe a dose-dependent decrease in the levels of pSmad2 and pSmad3. selleckchem.com This provides direct evidence of the inhibitor's ability to block the immediate downstream target of ALK5. Antibodies specific to the phosphorylated forms of Smad2 and Smad3 are commercially available and widely used for this purpose. thermofisher.com

These cell-based assays are critical for validating the on-target effects of ALK5 Inhibitor II Hydrochloride and understanding its impact on the canonical TGF-β signaling cascade.

High-Throughput Screening (HTS) Methodologies Utilizing ALK5 Inhibitor II Hydrochloride as a Reference Compound

High-throughput screening (HTS) is a powerful approach for discovering novel modulators of specific biological pathways. In the context of TGF-β signaling, ALK5 Inhibitor II Hydrochloride serves as an invaluable reference compound or positive control in HTS campaigns aimed at identifying new ALK5 inhibitors.

Its well-characterized potency and selectivity make it an ideal benchmark for comparing the activity of newly identified compounds. selleckchem.commedchemexpress.com HTS assays are often miniaturized versions of the biochemical or cell-based assays described earlier, adapted for a multi-well plate format to allow for the rapid screening of large compound libraries.

For example, a luciferase reporter gene assay in a 384-well or 1536-well format can be used to screen thousands of compounds for their ability to inhibit TGF-β-induced luciferase expression. In such a screen, ALK5 Inhibitor II Hydrochloride would be used to define the maximal inhibition level, allowing for the calculation of the activity of the test compounds.

The use of a reliable reference compound like ALK5 Inhibitor II Hydrochloride is critical for the quality control and validation of HTS data, ensuring the identification of genuine hits with the desired biological activity.

Proteomic and Phosphoproteomic Approaches in ALK5 Inhibitor II Hydrochloride Research

To gain a more comprehensive understanding of the cellular effects of ALK5 inhibition, researchers are increasingly turning to proteomic and phosphoproteomic approaches. These powerful techniques allow for the global analysis of changes in protein expression and phosphorylation events following treatment with ALK5 Inhibitor II Hydrochloride.

Proteomics involves the large-scale study of proteins, their structures, and their functions. By comparing the proteomes of cells treated with and without ALK5 Inhibitor II Hydrochloride, researchers can identify proteins whose expression levels are altered as a result of ALK5 inhibition. This can reveal novel downstream targets and cellular processes regulated by the TGF-β pathway.

Phosphoproteomics , a sub-discipline of proteomics, focuses specifically on identifying and quantifying protein phosphorylation. This is particularly relevant for studying kinase inhibitors like ALK5 Inhibitor II Hydrochloride. By analyzing the phosphoproteome of cells, researchers can identify not only the direct substrates of ALK5 but also other downstream phosphorylation events that are affected by its inhibition. nih.gov This can provide a detailed map of the signaling networks regulated by ALK5 and offer insights into potential off-target effects of the inhibitor. nih.gov These studies have the potential to uncover new biomarkers and therapeutic targets. nih.gov

These unbiased, large-scale approaches provide a systems-level view of the consequences of ALK5 inhibition, complementing the more targeted assays and offering a deeper understanding of the inhibitor's mechanism of action.

Gene Expression Profiling (e.g., RNA-Seq, qRT-PCR) in Response to Inhibition

Gene expression profiling is a fundamental tool for elucidating the transcriptional consequences of inhibiting the TGF-β/ALK5 signaling pathway. Techniques like RNA sequencing (RNA-Seq) and quantitative real-time PCR (qRT-PCR) are employed to measure changes in the abundance of specific messenger RNA (mRNA) transcripts in cells treated with ALK5 Inhibitor II Hydrochloride.

RNA-Seq provides a comprehensive, unbiased view of the entire transcriptome, allowing for the identification of all genes that are either up- or down-regulated following ALK5 inhibition. This global analysis can reveal novel gene networks and pathways that are under the control of TGF-β signaling. nih.govnih.gov

These gene expression studies are crucial for understanding how ALK5 inhibition alters the cellular phenotype and for identifying potential biomarkers of inhibitor activity. For instance, in studies of fibrosis, a reduction in the expression of fibrotic marker genes following treatment with an ALK5 inhibitor would be a key indicator of its therapeutic potential. nih.gov

Advanced Imaging Techniques for Tracking Cellular Responses in Experimental Systems

Advanced imaging techniques provide a powerful means to visualize and quantify the dynamic cellular responses to ALK5 inhibition in real-time and with high spatial resolution. These methods offer insights into the spatiotemporal regulation of the TGF-β pathway and the morphological changes induced by inhibitors like ALK5 Inhibitor II Hydrochloride.

Immunofluorescence microscopy is a widely used technique to visualize the subcellular localization of proteins. For example, researchers can use antibodies against pSmad2/3 to track their nuclear translocation upon TGF-β stimulation and to observe the inhibition of this process by ALK5 Inhibitor II Hydrochloride. medchemexpress.comnih.gov This provides a visual confirmation of the inhibitor's effect on the canonical SMAD pathway.

Live-cell imaging with fluorescent protein fusions allows for the real-time tracking of signaling events in living cells. For instance, cells can be engineered to express a Smad protein fused to a fluorescent protein, enabling the direct visualization of its movement and localization in response to TGF-β and its inhibitors.

Furthermore, advanced imaging modalities like confocal microscopy and two-photon microscopy can be used to study the effects of ALK5 inhibitors in more complex experimental systems, such as 3D cell cultures or even in living animals. nih.gov These techniques can be used to assess changes in cell morphology, migration, and invasion, which are often regulated by TGF-β signaling. For example, the inhibition of epithelial-to-mesenchymal transition (EMT), a process driven by TGF-β, can be monitored by observing changes in cell shape and the expression of specific EMT markers. nih.gov

In vivo Pharmacodynamic Biomarker Assessment in Preclinical Models (e.g., inhibition of fibrotic markers, collagen deposition)

To evaluate the efficacy of ALK5 inhibitors in a whole-organism context, researchers utilize preclinical animal models of diseases where the TGF-β pathway is implicated, such as fibrosis and cancer. patsnap.com In these models, the assessment of pharmacodynamic (PD) biomarkers is crucial for demonstrating that the inhibitor is engaging its target and eliciting the desired biological response.

In models of fibrosis, key PD biomarkers include the reduction of fibrotic markers and collagen deposition . nih.govaragen.com For example, in a model of liver fibrosis, treatment with an ALK5 inhibitor has been shown to reduce the expression of genes encoding for collagen and other extracellular matrix components. nih.gov Histological analysis of tissue sections can be used to quantify the reduction in collagen deposition, often visualized using stains like Masson's trichrome or Picrosirius red. aragen.com Additionally, the levels of hydroxyproline (B1673980), a major component of collagen, can be measured in tissue homogenates as a quantitative marker of fibrosis. aragen.com

In cancer models, PD biomarkers might include the inhibition of tumor growth, a reduction in metastasis, or changes in the tumor microenvironment. patsnap.com For instance, the expression of TGF-β target genes within the tumor tissue can be measured by qRT-PCR or immunohistochemistry to confirm target engagement.

The assessment of these in vivo PD biomarkers is a critical step in the preclinical development of ALK5 inhibitors, providing essential evidence of their therapeutic potential and guiding the design of clinical trials.

Targeted Delivery Strategies in Preclinical Research (e.g., antibody-conjugates, cell-specific carriers)

The therapeutic potential of inhibiting the transforming growth factor-β (TGF-β) pathway via its type-I receptor, ALK5, is significant. However, the systemic administration of ALK5 inhibitors is often limited by the multifaceted role of TGF-β, which is involved in crucial physiological processes, including immune regulation and tumor suppression. nih.gov Off-target effects can lead to undesirable consequences, underscoring the need for advanced drug delivery systems that can direct ALK5 inhibitors specifically to the site of pathology, thereby enhancing efficacy and minimizing systemic exposure. nih.govnih.gov Preclinical research has focused on developing such targeted strategies, primarily through antibody-drug conjugates and cell-specific carriers, to concentrate the therapeutic agent in diseased tissues like fibrotic organs or tumors.

Antibody-Drug Conjugates (ADCs)

Antibody-drug conjugates are a sophisticated class of therapeutics that leverage the specificity of a monoclonal antibody to deliver a potent cytotoxic or pharmacologic payload directly to a target cell. mdpi.comnih.gov An ADC consists of three main components: an antibody engineered to bind to a specific tumor-associated antigen (TAA) on the surface of a target cell, a highly potent payload (the drug), and a chemical linker that connects the antibody to the payload. mdpi.comnih.gov This approach has been explored for delivering ALK5 inhibitors to specific cell types implicated in diseases like cancer and fibrosis.

The general mechanism involves the ADC circulating in the bloodstream until it encounters and binds to its target antigen on the cell surface. Following binding, the ADC-antigen complex is typically internalized by the cell, where the linker is cleaved by cellular machinery (e.g., enzymes in the lysosome), releasing the active drug payload inside the target cell to exert its therapeutic effect. nih.govnih.gov

A patent application describes the development of targeted drug conjugates (TDCs) where an ALK5 inhibitor is the payload. google.com These conjugates are designed with a targeting component, such as an antibody or antibody fragment, that binds to cell surface molecules on myofibroblasts or other cells involved in fibrosis and cancer. google.com The ALK5 inhibitor can be attached directly or via a cleavable or non-cleavable linker, with a typical drug-to-antibody ratio ranging from two to eight. google.com This strategy aims to overcome the limitations of systemic TGF-β inhibition by directing the ALK5 inhibitor precisely to the cells driving the pathology.

Cell-Specific Carriers

Another major avenue of preclinical research involves conjugating ALK5 inhibitors to carriers that are recognized by receptors uniquely or predominantly expressed on target cells. This method has shown considerable promise in preclinical models of liver fibrosis, where hepatic stellate cells (HSCs) are the primary drivers of fibrogenesis. nih.gov

In one key study, the ALK5 inhibitor LY-364947 was coupled to mannose-6-phosphate (B13060355) human serum albumin (M6PHSA). nih.gov This carrier specifically binds to the insulin-like growth factor II/mannose-6-phosphate receptor, which is highly expressed on activated HSCs. nih.gov This approach led to the selective accumulation of the ALK5 inhibitor in HSCs both in vitro and in vivo. The targeted conjugate effectively blocked the ALK5 pathway within the HSCs, resulting in a more potent anti-fibrotic effect compared to an equivalent dose of the free, untargeted drug. nih.gov Crucially, the conjugate did not inhibit TGF-β signaling in other liver cells like hepatocytes, demonstrating its cell-specificity. nih.gov

Table 1: Preclinical Study of Cell-Specific Carrier for ALK5 Inhibitor

A summary of the research findings on delivering an ALK5 inhibitor using a mannose-6-phosphate human serum albumin (M6PHSA) carrier to target hepatic stellate cells (HSC) in a mouse model of acute liver injury.

Feature Description Finding Citation
ALK5 Inhibitor LY-364947 A potent inhibitor of the TGF-β type I receptor kinase (ALK5). nih.gov
Targeting Carrier Mannose-6-Phosphate Human Serum Albumin (M6PHSA) Binds to the IGF-II/M6P receptor, which is overexpressed on activated hepatic stellate cells (HSC). nih.gov
Target Cell Activated Hepatic Stellate Cells (HSC) Key cell type responsible for extracellular matrix production in liver fibrosis. nih.gov
Preclinical Model Acute liver injury model in mice. A model used to study the processes of liver damage and subsequent fibrosis. nih.gov
In Vitro Results The M6PHSA-inhibitor conjugate inhibited fibrotic markers in HSCs but not in hepatocytes. Demonstrated cell-type specificity of the targeted conjugate. nih.gov

| In Vivo Results | The conjugate localized in desmin-positive HSCs and was more effective than the free drug in reducing collagen deposition and fibrogenic markers. | Confirmed targeted delivery and enhanced therapeutic efficacy in a living model. | nih.gov |

Nanoparticle-Based Strategies

Nanoparticles offer a versatile platform for targeted drug delivery, capable of encapsulating therapeutic agents and being surface-modified to target specific cells or tissues. nih.govnih.gov These systems can protect the drug from degradation, control its release, and overcome biological barriers. nih.govyoutube.com While specific preclinical studies focusing on the encapsulation of ALK5 Inhibitor II Hydrochloride into nanoparticles are not widely reported, research on other ALK5 inhibitors highlights the potential of nanotechnology in this area.

One related strategy involves using an ALK5 inhibitor to modulate the tumor microenvironment to enhance the delivery of other therapeutic nanoparticles. Preclinical studies in mouse models of mammary adenocarcinoma showed that pretreatment with an ALK5 inhibitor significantly improved the delivery and accumulation of macromolecular and nanoparticle-based imaging agents (e.g., ferumoxytol) within tumors. nih.gov This effect is thought to be due to alterations in the tumor vasculature and interstitial fluid pressure regulated by the TGF-β pathway. nih.gov This indicates a dual role for ALK5 inhibitors: as a direct therapeutic and as a facilitator for other targeted therapies.

Table 2: Preclinical Study of ALK5 Inhibition to Enhance Nanoparticle Delivery

A summary of the research findings on using an ALK5 inhibitor to improve the delivery of macromolecular contrast agents to tumors in a transgenic mouse model of breast cancer.

Feature Description Finding Citation
ALK5 Inhibitor [3-(pyridin-2-yl)-4-(4-quinonyl)]-1H-pyrazole A kinase inhibitor used to block the ALK5 pathway. nih.gov
Delivered Agent Ferumoxytol (iron oxide nanoparticle) and Gadofosveset (macromolecular contrast agent) FDA-approved imaging agents used to assess delivery enhancement. nih.gov
Preclinical Model MMTV-PyMT transgenic mice (mammary adenocarcinoma) A well-established model for studying breast cancer development and therapy. nih.gov
Methodology Mice were pretreated with the ALK5 inhibitor prior to intravenous injection of the imaging agent. Designed to test if blocking TGF-β signaling could improve agent accumulation in tumors. nih.gov

| Results | ALK5 inhibition led to a 2-fold improvement in the tumor accumulation of ferumoxytol and also enhanced the delivery of gadofosveset. | Demonstrated that blocking the ALK5 pathway can increase the permeability and delivery of nanocarriers and macromolecules to tumors. | nih.gov |

While these advanced delivery strategies have been explored for the broader class of ALK5 inhibitors in various preclinical models, published research specifically detailing the use of antibody-conjugates or cell-specific carriers for ALK5 Inhibitor II Hydrochloride is limited. apexbt.com The principles and successful methodologies established for other compounds in this class, however, provide a strong rationale and a clear path for the future development of targeted therapies involving ALK5 Inhibitor II Hydrochloride.

Comparative Analysis with Other Alk5 Inhibitors

Comparison of Selectivity Profiles: ALK5 Inhibitor II Hydrochloride vs. Other ALK5 Inhibitors

ALK5 Inhibitor II Hydrochloride is a selective inhibitor of the TGF-β type 1 activin-like kinase receptor, ALK5. caymanchem.com It demonstrates high potency against ALK5, while showing significantly less activity against a panel of other related kinases, including p38 MAPK and GSK3. caymanchem.combertin-bioreagent.com This selectivity is a crucial aspect of its potential as a research tool, as it allows for the specific interrogation of the TGF-β signaling pathway.

In comparison, other well-known ALK5 inhibitors exhibit varying selectivity profiles. SB-431542, for instance, is a potent inhibitor of ALK4, ALK5, and ALK7, which are highly related in their kinase domains. nih.gov However, it does not affect the more divergent ALK family members involved in bone morphogenetic protein (BMP) signaling. nih.gov This makes SB-431542 a selective inhibitor of TGF-β and activin signaling pathways. nih.gov

LY-364947 also demonstrates inhibitory activity against ALK5. Another inhibitor, EW-7197 (Vactosertib Hydrochloride), is a potent, ATP-competitive inhibitor of ALK5 and also inhibits ALK2 and ALK4 at nanomolar concentrations. medchemexpress.com

The selectivity of these inhibitors is critical, as the TGF-β superfamily has diverse and sometimes opposing roles in cellular processes. patsnap.comspandidos-publications.com The ability to selectively inhibit specific branches of the TGF-β signaling pathway is essential for dissecting their individual functions in both normal physiology and disease.

Potency and Efficacy Comparisons in Preclinical Models and in vitro Assays

The potency and efficacy of ALK5 inhibitors are typically evaluated through a variety of in vitro assays and preclinical models. For ALK5 Inhibitor II Hydrochloride, its potency has been determined using several assays. In HepG2 cells, it has an IC50 of 23 nM for binding to ALK5, 4 nM for inhibiting ALK5 autophosphorylation, and 18 nM in a cellular assay measuring TGF-β signaling. caymanchem.combertin-bioreagent.comcellgs.com

SB-431542 has been shown to effectively inhibit ligand-induced ALK4 and ALK5 activity. researchgate.net In preclinical studies, it has been used to investigate the role of ALK5 in various biological processes, including cancer progression and cell differentiation. nih.gov For instance, in a model of skin carcinogenesis, SB-431542 was found to suppress benign tumor formation. nih.gov

Vactosertib (EW-7197) has an IC50 of 12.9 nM for ALK5 and has shown antimetastatic and anticancer effects in preclinical models. medchemexpress.com Galunisertib (B1674415), another ALK5 inhibitor, has been investigated in clinical trials for myelodysplastic syndromes and has shown efficacy in preclinical models of myelofibrosis. uiowa.edunih.gov

CompoundTarget(s)IC50 (ALK5)Preclinical/In Vitro Efficacy Highlights
ALK5 Inhibitor II HydrochlorideALK54 nM (autophosphorylation), 18 nM (cellular assay), 23 nM (binding) caymanchem.combertin-bioreagent.comcellgs.comUsed to induce stem cell pluripotency. caymanchem.combertin-bioreagent.com
SB-431542ALK4, ALK5, ALK7Data not available in provided sourcesSuppresses benign epidermal tumor formation. nih.govnih.gov
EW-7197 (Vactosertib)ALK2, ALK4, ALK512.9 nM medchemexpress.comDemonstrates antimetastatic and anticancer activity. medchemexpress.com
GalunisertibALK5Data not available in provided sourcesImproved myelofibrosis in mouse models. uiowa.edu
GW6604ALK5140 nM (autophosphorylation) nih.govIncreased liver regeneration and reduced fibrosis in preclinical models. nih.gov

Structural Homologies and Differences with Other ALK5 Inhibitors

The chemical structures of ALK5 inhibitors are diverse, yet they often share certain pharmacophoric features that enable their interaction with the ALK5 kinase domain. ALK5 Inhibitor II Hydrochloride is identified as 2-[3-(6-methyl-2-pyridinyl)-1H-pyrazol-4-yl]-1,5-naphthyridine. caymanchem.combertin-bioreagent.com

Many potent and selective ALK5 inhibitors have been developed, and their co-crystallization with the ALK5 protein has provided valuable insights into the structural basis for their potency and selectivity. nih.gov These studies reveal how different chemical moieties of the inhibitors interact with specific amino acid residues within the ATP-binding pocket of ALK5. researchgate.net

For instance, superposition of different inhibitor-bound ALK5 structures can highlight subtle conformational changes in the protein that accommodate various inhibitor scaffolds. researchgate.net The presence of specific functional groups, such as a pyridine (B92270) nitrogen, can form key hydrogen bonds with residues in the kinase domain, contributing to the inhibitor's affinity and selectivity. researchgate.net The structural differences between inhibitors, such as the nature of their core heterocyclic systems and substituent groups, are responsible for the observed variations in their potency, selectivity, and pharmacokinetic properties.

Synergistic or Antagonistic Interactions with Other Therapeutic Agents in Research Settings

In research settings, ALK5 inhibitors are often investigated in combination with other therapeutic agents to explore potential synergistic or antagonistic interactions. These studies are crucial for understanding the complex interplay between different signaling pathways and for designing more effective therapeutic strategies.

For example, the combination of an ALK5 inhibitor with other anticancer agents is an active area of research. nih.gov The rationale behind such combinations is that by blocking the pro-tumorigenic effects of TGF-β, such as immunosuppression and metastasis, the efficacy of other cancer therapies, like chemotherapy or immunotherapy, could be enhanced. patsnap.com

It is important to note that drug interactions can be complex and context-dependent, with a given drug pair exhibiting synergy in one cell line and antagonism in another. nih.gov These interactions are not always predictable and require empirical testing in relevant biological systems. nih.gov The investigation of synergistic and antagonistic interactions of ALK5 inhibitors is a key step in translating these compounds from research tools to potential clinical candidates.

Future Directions and Research Frontiers for Alk5 Inhibitor Ii Hydrochloride

Exploration of Novel Disease Indications in Preclinical Research

While the role of TGF-β/ALK5 signaling is well-established in fibrosis and cancer, the application of ALK5 Inhibitor II Hydrochloride in other contexts remains an active area of investigation. Preclinical studies using this and other ALK5 inhibitors are beginning to uncover potential in a broader range of pathologies. A significant frontier lies in exploring its effects in in vivo models of diseases where ALK5's role is hypothesized but not extensively proven with this specific compound.

Recent research has demonstrated that ALK5 Inhibitor II Hydrochloride (RepSox) can induce the transdifferentiation of enteric glial cells into neurons and consequently influence gastrointestinal motility in adult mice, suggesting a potential role in treating enteric neuropathies. researchgate.net Furthermore, its ability to inhibit vascular remodeling and arterial stiffness in preclinical settings points towards possible applications in cardiovascular diseases like hypertension. The compound's capacity to block tumor-promoting effects, such as immune suppression and angiogenesis, also supports its continued exploration in oncology.

Other ALK5 inhibitors have shown efficacy in models of liver disease. For example, the ALK5 inhibitor GW6604 was found to protect rats from dimethylnitrosamine-induced liver fibrosis by preventing matrix deposition and promoting hepatocyte regeneration. nih.govnih.gov Such findings provide a strong rationale for testing ALK5 Inhibitor II Hydrochloride in similar chronic liver injury models. Another area of interest is in skin diseases; studies with the ALK5 inhibitor SB431542 have shown that it can suppress the formation of benign skin lesions, although it may also enhance malignant conversion, highlighting the complex, context-dependent role of TGF-β signaling. aacrjournals.orgnih.gov

Table 1: Potential Novel Preclinical Research Areas for ALK5 Inhibitor II Hydrochloride
Disease AreaObserved/Potential Effect of ALK5 InhibitionExample Preclinical ModelKey Research Question
Enteric NeuropathiesInduces enteric glia-to-neuron transition. researchgate.netAdult mouse models of gastrointestinal dysmotility.Can targeted ALK5 inhibition restore neuronal populations and function in models of gut neuropathy?
Cardiovascular DiseaseInhibits vascular remodeling and arterial stiffness. Mouse models of hypertension or atherosclerosis.What is the long-term impact of ALK5 inhibition on cardiac fibrosis and function?
Chronic Liver DiseaseReduces liver fibrosis and promotes regeneration (demonstrated with other ALK5 inhibitors). nih.govnih.govRat models of dimethylnitrosamine (DMN)-induced liver fibrosis.Does ALK5 Inhibitor II Hydrochloride replicate the hepato-protective effects seen with other ALK5 inhibitors?
Dermatological DisordersSuppresses benign tumor outgrowth (demonstrated with SB431542). aacrjournals.orgMouse models of 2-stage skin carcinogenesis.Can ALK5 inhibition be optimized to suppress premalignant lesions without promoting malignant conversion?

Development of Advanced Delivery Systems for Research Applications to Enhance Cell-Specific Targeting

A major challenge in leveraging ALK5 inhibition is the ubiquitous nature of TGF-β signaling, which plays essential roles in normal tissue homeostasis. Systemic inhibition can lead to undesirable effects, limiting therapeutic potential. nih.gov A key research frontier is the development of advanced delivery systems to target ALK5 Inhibitor II Hydrochloride specifically to pathological cell types, thereby increasing efficacy and minimizing off-target effects.

One promising strategy involves conjugating the inhibitor to a cell-specific targeting moiety. Research on the ALK5 inhibitor LY-364947 has provided a successful proof-of-concept. nih.govresearchgate.net In this work, the inhibitor was coupled to mannose-6-phosphate (B13060355) human serum albumin (M6PHSA), a carrier that binds to the insulin-like growth factor II receptor expressed on activated hepatic stellate cells (HSCs), the primary fibrogenic cells in the liver. nih.gov This conjugate demonstrated cell-specificity, as it inhibited TGF-β signaling in HSCs but not in neighboring hepatocytes. nih.govresearchgate.net In a mouse model of acute liver injury, the targeted conjugate was more effective at reducing fibrotic markers and collagen deposition than the free drug. nih.gov

This approach serves as a blueprint for developing similar systems for ALK5 Inhibitor II Hydrochloride. Future research could focus on identifying unique surface receptors on other target cells (e.g., specific cancer cells, fibroblasts in different organs) and designing corresponding carrier molecules.

Table 2: Concepts for Advanced Delivery Systems
Target Cell TypePotential Targeting Ligand/CarrierReceptorTherapeutic ContextReference Concept
Activated Hepatic Stellate CellsMannose-6-Phosphate Human Serum Albumin (M6PHSA)IGF-II/M6P ReceptorLiver Fibrosis nih.govresearchgate.net
Tumor-Associated Fibroblasts (TAFs)Fibroblast Activation Protein (FAP)-targeting peptides or antibodiesFAPCancer Stroma ModulationConceptual
Kidney Mesangial CellsAntibody-drug conjugate targeting mesangial cell-specific antigensCell-specific surface antigensDiabetic NephropathyConceptual
Tumor CellsFolate-conjugated nanoparticlesFolate Receptor (overexpressed in some cancers)OncologyConceptual

Integration with Multi-Targeted Therapeutic Strategies in Experimental Settings

The complexity of diseases like cancer and neurodegeneration arises from the dysregulation of multiple signaling pathways. nih.govmdpi.com This has led to a shift from single-target therapies to multi-targeted approaches. nih.govjocpr.com Integrating ALK5 Inhibitor II Hydrochloride into such strategies in experimental settings is a promising research direction. This can be achieved either through combination therapies or by designing single hybrid molecules that act on multiple targets simultaneously. mdpi.com

In oncology, resistance to targeted therapies often involves the activation of bypass signaling pathways. researchgate.net For instance, preclinical models have shown that resistance to certain kinase inhibitors can be mediated by increased signaling through EGFR or KIT. researchgate.net A logical experimental strategy would be to combine ALK5 Inhibitor II Hydrochloride with inhibitors of these bypass pathways to create a more durable anti-tumor response. The dual inhibition of ALK5 and vascular endothelial growth factor (VEGF) has also been proposed as a rational combination to target both the tumor cells and their microenvironment. nih.gov

In the context of neurodegenerative diseases such as Alzheimer's, the multi-target-directed ligand (MTDL) approach is gaining traction. nih.govbenthamscience.com This involves creating hybrid compounds that, for example, combine an acetylcholinesterase (AChE) inhibitor pharmacophore with a moiety that targets another pathological process. nih.gov Future research could explore the design of novel MTDLs that incorporate the structural features of ALK5 Inhibitor II Hydrochloride with pharmacophores that target other aspects of neurodegeneration, such as neuroinflammation or protein aggregation.

Identification of Resistance Mechanisms to ALK5 Inhibition in Preclinical Models

As with any kinase inhibitor, the potential for acquired resistance is a significant clinical hurdle. While much is known about resistance to anaplastic lymphoma kinase (ALK) inhibitors in lung cancer, which involves mutations in the ALK kinase domain (e.g., G1202R, L1196M) or activation of bypass pathways, these are distinct from the TGF-β receptor kinase ALK5. nih.govoaepublish.comnih.gov Research into resistance mechanisms specific to ALK5 inhibitors is a critical and underexplored frontier.

Preclinical studies provide initial clues. In a model of skin carcinogenesis, prolonged treatment with the ALK5 inhibitor SB431542 led to the secondary outgrowth of a cornification-resistant, non-senescent subpopulation of keratinocytes. aacrjournals.orgnih.gov This suggests that resistance can emerge through the selection of a pre-existing or newly evolved cell population that is no longer dependent on the inhibited pathway for survival or proliferation.

Future research should focus on systematically identifying these resistance mechanisms in various preclinical models. This could involve long-term in vitro culture of cancer or fibrotic cells with increasing concentrations of ALK5 Inhibitor II Hydrochloride to select for resistant clones. Subsequent genomic and proteomic analysis of these resistant cells could reveal key mechanisms, such as:

On-target mutations: Acquired mutations in the TGFBR1 gene (encoding ALK5) that prevent inhibitor binding.

Bypass pathway activation: Upregulation of parallel signaling pathways (e.g., MAPK, PI3K/Akt) that circumvent the need for ALK5 signaling. apexbt.com

Histological transformation: Changes in cell identity, such as epithelial-to-mesenchymal transition (EMT), that alter signaling dependencies.

Understanding these mechanisms is essential for developing rational combination therapies to prevent or overcome resistance.

Application as a Chemical Biology Tool for TGF-β Pathway Deconvolution and Functional Studies

The selectivity of ALK5 Inhibitor II Hydrochloride makes it an invaluable tool for chemical biology, allowing researchers to dissect the specific contributions of the ALK5-Smad2/3 signaling axis from other branches of the TGF-β superfamily. caymanchem.comapexbt.com This compound has been instrumental in demonstrating that ALK5 inhibition can functionally replace the transcription factor Sox2 in the reprogramming of fibroblasts into induced pluripotent stem cells (iPSCs), a process mediated by the induction of Nanog. caymanchem.com

Future applications in this area are vast. ALK5 Inhibitor II Hydrochloride can be used to:

Deconvolute signaling pathways: Precisely determine which cellular processes are dependent on ALK5 kinase activity versus other TGF-β receptors like ALK1, which activates Smad1/5. apexbt.com

Study cell fate decisions: Investigate the role of ALK5 in differentiation, transdifferentiation, and lineage commitment, as demonstrated in the conversion of enteric glia to neurons. researchgate.net

Probe crosstalk with other pathways: By selectively blocking ALK5, researchers can study the compensatory or synergistic interactions with other major signaling networks, such as Wnt, Notch, and receptor tyrosine kinases.

Validate novel therapeutic targets: Identify downstream effectors of ALK5 signaling that may themselves be viable drug targets.

The compound's cell-permeable nature allows for its use in a wide range of in vitro and cell-based assays to probe the functional consequences of acute ALK5 inhibition in diverse biological contexts. cellgs.com

Design of Next-Generation ALK5 Inhibitors Based on Current Insights and SAR

While ALK5 Inhibitor II Hydrochloride is a potent and selective research tool, the quest for compounds with improved pharmacological properties for potential therapeutic use is ongoing. Insights gained from this and other first-generation ALK5 inhibitors, combined with structure-activity relationship (SAR) studies, are driving the design of next-generation molecules. selleckchem.com

ALK5 Inhibitor II Hydrochloride is a 1,5-naphthyridine (B1222797) derivative. caymanchem.comapexbt.com Structure-based drug design (SBDD) is a powerful strategy to build upon such scaffolds. For instance, research has led to the discovery of novel classes of ALK5 inhibitors, such as 4-amino-7-azaindoles, which were optimized using a ring cyclization strategy to improve their ADME (absorption, distribution, metabolism, and excretion) properties, resulting in drug-like 1H-imidazo[4,5-c]pyridin-2(3H)-one compounds. nih.gov

Future design efforts will likely focus on:

Enhancing Selectivity: Further refining the chemical structure to minimize activity against other kinases, such as p38 MAPK and GSK3, for which ALK5 Inhibitor II Hydrochloride already shows significant selectivity. caymanchem.comstemcell.com

Improving Pharmacokinetics: Modifying the scaffold to optimize oral bioavailability, half-life, and metabolic stability for in vivo applications.

Overcoming Resistance: Designing inhibitors that can effectively bind to and inhibit potential resistance mutations that may be identified in the ALK5 kinase domain.

Targeting Specific Conformations: Developing inhibitors that bind to different conformational states of the ALK5 kinase, potentially offering new mechanisms of action.

The development of a diverse chemical library of ALK5 inhibitors, including compounds like A-83-01, SB525334, and GW788388, provides a rich foundation for these next-generation design efforts. selleckchem.comnih.gov

Development of Predictive Biomarkers for Preclinical Response to ALK5 Inhibition

To effectively utilize ALK5 inhibitors in research and translate findings towards clinical applications, it is crucial to develop predictive biomarkers that can identify preclinical models most likely to respond to treatment. Unlike the clear genetic biomarkers for anaplastic lymphoma kinase inhibitors (i.e., ALK gene fusions), biomarkers for ALK5 inhibition are likely to be based on the activity of the TGF-β pathway. nih.gov

Future research should focus on validating a panel of pharmacodynamic and predictive biomarkers. Potential candidates include:

Pathway Activation Markers: The level of phosphorylated Smad2 (p-Smad2) is a direct and immediate indicator of ALK5 kinase activity. nih.gov Measuring baseline p-Smad2 levels in tissues or cells, and their reduction upon treatment, could serve as a robust pharmacodynamic marker of target engagement and a potential predictor of response.

Target Gene Expression: ALK5 signaling drives the transcription of specific genes, including plasminogen activator inhibitor-1 (PAI-1) and various collagens. nih.govnih.gov Quantifying the mRNA or protein levels of these downstream targets before and after treatment can provide a functional readout of pathway inhibition.

TGF-β Ligand Overexpression: The overexpression of TGF-β itself is a hallmark of many fibrotic diseases and cancers and could serve as a context-specific biomarker to select relevant disease models. nih.gov

Gene Signatures: Developing a broader "TGF-β activation" gene signature, comprising multiple downstream target genes, could provide a more robust predictor of sensitivity to ALK5 inhibition than any single marker.

Unraveling Potential Off-Target Effects in Non-Traditional Pathways for Academic Understanding

The study of kinase inhibitors is a cornerstone of modern cell biology and therapeutic development. While ALK5 Inhibitor II Hydrochloride, also known as RepSox or E-616452, is recognized for its potent and selective inhibition of the Transforming Growth Factor-beta (TGF-β) type I receptor, activin receptor-like kinase 5 (ALK5), a thorough academic understanding requires investigation into its potential interactions with other signaling pathways. selleckchem.comapexbt.combertin-bioreagent.comscbt.comcaymanchem.com The concept of "off-target" effects is critical, as even highly selective compounds can influence cellular behavior through unintended interactions, providing valuable insights into complex biological networks. researchgate.netnih.gov

For ALK5 Inhibitor II, research has primarily focused on its high selectivity for ALK5 over other closely related kinases. selleckchem.comcaymanchem.com It functions as an ATP-competitive inhibitor, effectively blocking the autophosphorylation of ALK5 and subsequent downstream signaling. apexbt.comscbt.com However, understanding its behavior at higher concentrations and across a broader range of kinases is essential for its precise use as a research tool.

Detailed kinase profiling studies are fundamental to characterizing any inhibitor. For ALK5 Inhibitor II, it has been shown to be a highly selective agent, with significantly less potent activity against a panel of other related kinases. bertin-bioreagent.comcaymanchem.com This selectivity is a key attribute, as the TGF-β superfamily includes seven type I receptors (ALK1-7) with structural similarities in their kinase domains. researchgate.net The ability to discriminate between these is crucial for elucidating the specific roles of ALK5. For instance, while ALK5 primarily phosphorylates Smad2 and Smad3, other ALKs like ALK1, ALK2, and ALK3 phosphorylate Smad1/5/8. biorxiv.org

Investigations into a panel of nine related kinases revealed that ALK5 Inhibitor II displayed substantially lower potency against these potential off-targets, with IC50 values exceeding 16 μM. bertin-bioreagent.comcaymanchem.com This contrasts sharply with its nanomolar efficacy against ALK5. selleckchem.combertin-bioreagent.com This data is critical for researchers in designing experiments, as it defines a concentration window where the inhibitor is most likely to act specifically on its intended target.

Beyond direct inhibition of other kinases, a more nuanced area of academic inquiry involves the indirect or "non-traditional" consequences of ALK5 inhibition. The inhibition of a central signaling node like ALK5 can cause ripples throughout interconnected cellular pathways. The TGF-β pathway is known to engage in crosstalk with other major signaling cascades, including the mitogen-activated protein kinase (MAPK) and PI3K-Akt pathways. apexbt.com While ALK5 Inhibitor II shows low direct activity against kinases like p38 MAPK and GSK3, the profound suppression of ALK5-mediated signaling could theoretically alter the dynamics of these interconnected pathways. bertin-bioreagent.comcaymanchem.com

Furthermore, the theoretical concept of retroactivity in signaling cascades suggests that a downstream perturbation, such as inhibiting a kinase, can produce responses in upstream components without a direct feedback loop. researchgate.netnih.gov This phenomenon, which arises from enzyme sequestration, means that even a perfectly selective inhibitor could induce unexpected network-level effects. nih.gov Exploring whether the targeted inhibition of ALK5 by ALK5 Inhibitor II leads to such retroactive effects in non-traditional pathways is a frontier for academic research, potentially revealing novel layers of signaling regulation.

The following table summarizes the selectivity profile of ALK5 Inhibitor II against other kinases based on available research findings.

Table 1: Selectivity Profile of ALK5 Inhibitor II Against a Panel of Related Kinases

KinaseFindingCitation
p38 MAPKLess potent activity (IC50 > 16 μM) bertin-bioreagent.com, caymanchem.com
GSK3Less potent activity (IC50 > 16 μM) bertin-bioreagent.com, caymanchem.com
Other Related Kinases (Panel of 9 total)Demonstrated less potent activity (IC50s > 16 μM) bertin-bioreagent.com, caymanchem.com

This interactive table summarizes the known selectivity data for ALK5 Inhibitor II against kinases other than its primary target.

Q & A

Q. What experimental approaches are recommended to validate the target specificity of ALK 5 Inhibitor II Hydrochloride in kinase profiling assays?

To confirm target specificity, perform kinase inhibition assays using recombinant kinases (e.g., ALK5 vs. other TGF-β pathway kinases like ALK1 or ALK4). Use ATP-competitive assays with varying inhibitor concentrations to calculate IC50 values. Include positive controls (e.g., known ALK5 inhibitors) and negative controls (kinases unrelated to the TGF-β pathway). Cross-validate results with cellular assays, such as phosphorylation analysis of downstream targets (e.g., SMAD2/3) via Western blot .

Q. How should researchers design a dose-response study to determine the IC50 of this compound in cell-based assays?

Use a logarithmic dilution series (e.g., 0.1 nM to 10 µM) to treat cells over a time course matching the inhibitor’s pharmacokinetic profile. Measure viability via MTT or ATP-based assays and quantify phosphorylation of ALK5-dependent targets. Normalize data to untreated controls and fit dose-response curves using nonlinear regression models (e.g., four-parameter logistic equation). Include replicates (n ≥ 3) and statistical validation (e.g., ANOVA with post-hoc tests) to ensure robustness .

Q. What methodologies are critical for assessing this compound’s pharmacokinetic properties in preclinical models?

Administer the inhibitor intravenously/orally in rodent models and collect plasma/tissue samples at timed intervals. Quantify compound levels via LC-MS/MS, calculating parameters like Cmax, Tmax, AUC, and half-life. Assess bioavailability by comparing intravenous and oral AUC values. For tissue distribution, homogenize organs (e.g., liver, lung) and extract the compound using solvent precipitation. Validate methods with spike-and-recovery experiments to ensure accuracy .

Advanced Research Questions

Q. How can researchers address contradictions between in vitro potency and in vivo efficacy of this compound?

Discrepancies may arise from off-target effects, metabolic instability, or poor tissue penetration. Perform metabolite profiling (e.g., liver microsomal assays) to identify degradation products. Use CRISPR-engineered cell lines to isolate ALK5-specific effects. In vivo, employ genetic models (e.g., ALK5-knockout mice) or pharmacodynamic markers (e.g., SMAD2/3 phosphorylation in target tissues) to confirm on-target activity .

Q. What strategies optimize this compound’s selectivity against structurally similar kinases (e.g., ALK4 or ALK7)?

Conduct structural modeling to identify inhibitor-binding motifs unique to ALK5. Use alanine-scanning mutagenesis of kinase domains to pinpoint critical residues. Synthesize analogs with modified substituents (e.g., bulkier groups to exploit steric hindrance) and test against ALK4/ALK7 in kinase assays. Validate selectivity in cellular models overexpressing competing kinases .

Q. How should synergistic effects of this compound with other pathway inhibitors (e.g., MEK or PI3K) be systematically evaluated?

Use combination index (CI) analysis via the Chou-Talalay method. Treat cells with fixed-ratio dilutions of both inhibitors and quantify viability. Calculate CI values using CompuSyn software, where CI < 1 indicates synergy. Validate findings with pathway-specific readouts (e.g., phospho-ERK for MEK inhibition) and in vivo xenograft models .

Q. What computational tools are recommended for predicting off-target interactions of this compound?

Use molecular docking software (e.g., AutoDock Vina) to screen against kinase homology models. Leverage databases like ChEMBL or PubChem to identify structurally related compounds with known off-target profiles. Validate predictions via high-throughput kinase profiling panels (e.g., DiscoverX KINOMEscan) .

Data Analysis and Reproducibility

Q. How can researchers ensure reproducibility of this compound’s effects across different cell lines or animal models?

Standardize experimental conditions: use authenticated cell lines (e.g., STR profiling), control for passage number, and document culture media batches. In animal studies, adhere to ARRIVE guidelines for sample size, randomization, and blinding. Share raw data and analysis scripts via repositories like Figshare or Zenodo .

Q. What statistical methods are appropriate for analyzing time-dependent inhibition kinetics of this compound?

Fit data to a modified Michaelis-Menten equation incorporating inhibitor concentration and time. Use global fitting algorithms (e.g., GraphPad Prism’s “Enzyme Kinetics” module) to estimate parameters like Ki and kinact. Validate models via bootstrapping or Monte Carlo simulations to assess confidence intervals .

Ethical and Translational Considerations

Q. How should researchers navigate ethical challenges when transitioning this compound from preclinical to clinical studies?

Follow ICH-GCP guidelines for trial design, including informed consent, safety monitoring, and data integrity. Establish an independent data safety monitoring board (DSMB) to review adverse events. Publish negative/ambiguous results to avoid publication bias and inform future studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.